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  • Product: (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
  • CAS: 1807912-28-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Application Dynamics of 2-Hydroxy-3-pinanone

Executive Summary 2-Hydroxy-3-pinanone is a highly versatile bicyclic chiral ketone derived from the natural monoterpene α-pinene. Characterized by its rigid pinane framework, it serves a dual purpose in modern chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3-pinanone is a highly versatile bicyclic chiral ketone derived from the natural monoterpene α-pinene. Characterized by its rigid pinane framework, it serves a dual purpose in modern chemical research: it is a premier chiral auxiliary for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), and it acts as a foundational pharmacophore scaffold for novel therapeutic agents 1. This guide provides a comprehensive technical breakdown of its physicochemical properties, structural mechanics, scalable synthesis workflows, and advanced applications in drug development.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-hydroxy-3-pinanone is critical for optimizing reaction conditions and ensuring proper handling. The quantitative data is summarized below [](), 2, [[3]]().

PropertyValue / Description
CAS Numbers 1845-25-6 (1S,2S,5S)-(-)24047-72-1 (1R,2R,5R)-(+)10136-65-9 (Unspecified)
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Melting Point 37 – 39 °C
Boiling Point 245 °C (at 760 mmHg)
Density 1.059 g/mL (at 25 °C)
Optical Activity [α]²⁰/D +39° (c = 0.5 in chloroform) for the (+) enantiomer
Flash Point 104.5 – 106 °C
Solubility Soluble in chloroform, ethyl acetate, methanol; limited in water

The Causality of Chirality: Structural Mechanics

The efficacy of 2-hydroxy-3-pinanone as a chiral auxiliary is not coincidental; it is a direct consequence of its structural mechanics. The molecule features a rigid bicyclic pinane framework with a ketone functional group adjacent to a tertiary hydroxyl group [[4]]().

When utilized in asymmetric synthesis, the hydroxyl group acts as a coordinating anchor for metal ions (such as lithium or titanium), forming a highly organized, rigid cyclic chelate 5. Concurrently, the bulky gem-dimethyl bridge of the pinane skeleton acts as an impenetrable steric shield, effectively blocking one face of the molecule. This causality ensures that incoming electrophiles can only approach from the unhindered face, driving the exceptional enantiomeric excess (>99%) observed in aldol and alkylation reactions 6.

Scalable Synthesis and Generation Workflow

Historically, synthesizing 2-hydroxy-3-pinanone from α-pinene relied on hazardous and low-yielding potassium permanganate oxidations 7. Modern, scalable workflows utilize a highly controlled two-step sequence: diastereoselective dihydroxylation followed by selective oxidation [[8]](), [[9]]().

G A α-Pinene (Chiral Pool) B Diastereoselective Dihydroxylation (OsO4/NMO) A->B Reagents added C Pinanediol Intermediate B->C cis-dihydroxylation D Selective Oxidation (DMSO or TEMPO) C->D Secondary alcohol oxidation E 2-Hydroxy-3-pinanone (Chiral Auxiliary) D->E High yield recovery

Synthetic workflow of 2-hydroxy-3-pinanone from α-pinene.

Protocol 1: Large-Scale Synthesis of 2-Hydroxy-3-pinanone

Objective : Convert α-pinene to 2-hydroxy-3-pinanone with high diastereomeric purity.

Causality of Experimental Choices :

  • Dihydroxylation : Using a catalytic amount of K₂OsO₄ with NMO (N-methylmorpholine N-oxide) ensures cis-dihydroxylation. The steric bulk of the α-pinene gem-dimethyl group forces the osmate ester to form exclusively on the less hindered face 7. NMO acts as a stoichiometric co-oxidant, allowing the highly toxic osmium to be used in trace catalytic amounts.

  • Selective Oxidation : The intermediate, pinanediol, contains both a tertiary (C2) and a secondary (C3) hydroxyl group. Using an activated DMSO or TEMPO/NaOCl system selectively oxidizes the less sterically protected secondary alcohol to a ketone, leaving the tertiary alcohol intact 9.

Step-by-Step Methodology :

  • Reaction Setup : Charge a reactor with α-pinene (e.g., 98% ee), acetone, and water (in a 5:1 ratio).

  • Catalysis : Add 1.2 equivalents of aqueous NMO and 0.002 equivalents of K₂OsO₄·2H₂O. Reflux the mixture for approximately 29 hours to achieve >98% conversion 7.

  • Intermediate Isolation : Extract the cis-pinanediol using ethyl acetate and wash with brine.

  • Oxidation : Treat the pinanediol with a selective oxidant (e.g., TEMPO/NaOCl) at controlled temperatures (0–5 °C) to prevent over-oxidation.

  • Self-Validation & QC : Analyze the product via Gas Chromatography (GC) using a permethylated β-cyclodextrin fused silica capillary column. A successful run will show the target ketone as the primary peak, validating stereochemical integrity [[9]]().

Applications in Drug Development

Enantioselective Synthesis of APIs

2-Hydroxy-3-pinanone is a premier template for synthesizing enantiopure α-amino acids and minor tobacco alkaloids (e.g., nornicotine, anabasine), which are critical in developing nicotinic acetylcholine receptor (nAChR) ligands for neurological drug discovery 10, 11.

Protocol 2: Enantioselective Alkylation via Ketimine Template Objective : Synthesize enantiopure 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane derivatives.

Causality of Experimental Choices :

  • Kinetic Deprotonation : Using Lithium Diisopropylamide (LDA) at -78 °C kinetically deprotonates the imine. The lithium ion coordinates with the auxiliary's hydroxyl group, locking the enolate into a rigid Z-configuration 10.

  • Steric Shielding : The pinane skeleton blocks the re-face of the enolate, forcing the alkyl halide to attack strictly from the si-face, yielding >99.5% ee 11.

Step-by-Step Methodology :

  • Condensation : Reflux (-)-2-hydroxy-3-pinanone and 3-aminomethylpyridine in benzene with BF₃·Et₂O for 16 hours to form the ketimine 11.

  • Enolate Generation : Cool the ketimine solution in dry THF to -78 °C. Dropwise add 1.1 eq of LDA. Stir for 15 minutes to ensure complete chelate formation [[10]]().

  • Alkylation : Introduce the halogenoalkane electrophile. Maintain the reaction at -78 °C to preserve the kinetic enolate stability.

  • Cleavage : Quench with saturated NH₄Cl. Treat the isolated alkylated imine with hydroxylamine hydrochloride in ethanol to cleave the chiral auxiliary, releasing the enantiopure amine [[12]](), 11.

  • Self-Validation & QC : Confirm enantiomeric excess (>99.5%) using chiral High-Performance Liquid Chromatography (HPLC) and verify absolute configuration via X-ray crystallography [[11]]().

Direct Pharmacological Modulation: PPARγ Agonism

Beyond its role as an auxiliary, 2-hydroxy-3-pinanone serves as a pharmacophore building block. Its derivative, WSF-7, is a synthetic partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a major target for type 2 diabetes drugs 12. Unlike classical full agonists (e.g., rosiglitazone) that cause adverse side effects, WSF-7 blocks the phosphorylation of PPARγ at Ser273 by Cdk5 through steric hindrance, improving insulin sensitivity without classical agonism 12.

G A WSF-7 (Pinanone Derivative) B PPARγ Ligand Binding Domain A->B Direct Binding C Conformational Change B->C Allosteric Shift D Block Cdk5 Accessibility C->D Steric Hindrance E Inhibit Ser273 Phosphorylation D->E Kinase Inhibition F Improved Insulin Sensitivity E->F Restored Adiponectin

Mechanism of WSF-7 inhibiting PPARγ Ser273 phosphorylation.

Safety, Handling, and Storage Protocols

2-Hydroxy-3-pinanone requires strict handling protocols to maintain its chemical and optical purity.

  • Physical Hazards : It is a low-melting solid/liquid with a flash point of ~104.5 °C 13, 3.

  • Toxicology & Reactivity : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) 13, 2.

  • Storage Causality : Must be sealed in a dry environment at room temperature. Exposure to moisture can degrade the ketone, while elevated temperatures may cause volatilization or racemization 2.

  • PPE : N95 respirators, chemical-resistant gloves, and tightly sealed safety goggles are mandatory during handling 2.

References

  • CymitQuimica. "CAS 10136-65-9: 2-Hydroxy-3-pinanone." 1

  • Asian Journal of Chemistry. "(+)(1R,2R,5R) 2-Hydroxy-3-pinanone as Chiral Auxiliary in Erythro-selective Aldol Reactions." 6

  • Sigma-Aldrich. "(1R,2R,5R)-(+)-2-Hydroxy-3-pinanone." Link

  • MetaSci. "Safety Data Sheet (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone." 13

  • ResearchGate. "2-hydroxy-3-pinanone as chiral auxiliary in erythro-selective aldol reactions." 5

  • ChemicalBook. "(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone." 2

  • Google Patents. "EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines." 7

  • ChemSrc. "(1R,2R,5R)-(+)-2-Hydroxy-3-pinanone | CAS#:24047-72-1." 3

  • Chem-Impex. "(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone." 4

  • ResearchGate. "Asymmetric Synthesis with Chiral Reagents Derived from α-Pinene." 8

  • Taylor & Francis. "A Convenient Large Scale Synthesis of 2-Hydroxy-3-pinanone."9

  • J-Stage. "WSF-7 Inhibits Obesity-Mediated PPARγ Phosphorylation and Improves Insulin Sensitivity in 3T3-L1 Adipocytes." 12

  • ResearchGate. "A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine." 10

  • ACS Publications. "1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands." 11

Sources

Exploratory

2-Hydroxy-3-pinanone CAS number and identifiers

An In-depth Technical Guide to 2-Hydroxy-3-pinanone: Synthesis, Properties, and Applications in Asymmetric Synthesis Authored by a Senior Application Scientist This guide provides an in-depth exploration of 2-hydroxy-3-p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Hydroxy-3-pinanone: Synthesis, Properties, and Applications in Asymmetric Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-hydroxy-3-pinanone, a versatile chiral auxiliary and synthetic intermediate. We will delve into its chemical identity, stereochemical diversity, synthetic routes, and critical applications, particularly within the realms of pharmaceutical and fine chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this valuable molecule.

Introduction: The Significance of 2-Hydroxy-3-pinanone

2-Hydroxy-3-pinanone, a derivative of the naturally abundant monoterpene α-pinene, has emerged as a cornerstone in the field of asymmetric synthesis. Its rigid bicyclic structure and strategically positioned functional groups—a hydroxyl and a ketone—make it an excellent chiral auxiliary.[1][2] A chiral auxiliary is a molecule that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction, and is then removed. The inherent chirality of 2-hydroxy-3-pinanone, derived from its parent terpene, allows for the diastereoselective synthesis of a wide range of molecules, which is of paramount importance in the development of single-enantiomer pharmaceuticals. This guide will provide a comprehensive overview of its properties, synthesis, and applications, offering both foundational knowledge and practical insights.

Chemical Identity and Stereoisomers

2-Hydroxy-3-pinanone is the common name for 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one. Due to the presence of multiple stereocenters, it exists as several stereoisomers. The most commonly utilized enantiomers in synthesis are the (1R,2R,5R)-(+) and (1S,2S,5S)-(-) forms.[3][4]

Key Identifiers and Physicochemical Properties

The following table summarizes the key identifiers and properties for the two most common enantiomers of 2-hydroxy-3-pinanone.

Property(1R,2R,5R)-(+)-2-Hydroxy-3-pinanone(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
Synonyms (1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one[3][5](1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one[4][6]
CAS Number 24047-72-1[3][7]1845-25-6[1][4]
Molecular Formula C₁₀H₁₆O₂[3][4]C₁₀H₁₆O₂[2][4]
Molecular Weight 168.23 g/mol [3]168.23 g/mol [4]
Appearance Solid[3]White Solid[1][2]
Melting Point 37-39 °C[3][7]36-38 °C[8]
Boiling Point 245 °C[3][8]245 °C[8]
Density 1.059 g/mL at 25 °C[3]1.059 g/cm³ at 25 °C[8]
Optical Rotation [α]20/D +39° (c=0.5 in chloroform)[3][α]20/D -32° to -38° (c=0.5 in chloroform)[2]
InChI Key VZRRCQOUNSHSGB-KTWZPZHPSA-N[3]VZRRCQOUNSHSGB-BYULHYEWSA-N[4]
SMILES CC1(C)[C@@H]2C[C@H]1C(C)(O)C(=O)C2[3]CC1(C)[C@H]2C[C@@H]1(O)C(=O)C2[4]
Understanding the Stereochemistry

The stereochemical integrity of 2-hydroxy-3-pinanone is fundamental to its function. The rigid bicyclo[3.1.1]heptane framework locks the molecule into a specific conformation, which in turn dictates how it influences the stereochemical course of a reaction when used as a chiral auxiliary.

G cluster_R (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone cluster_S (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone node_R Image of (1R,2R,5R) enantiomer structure mirror Mirror Plane node_S Image of (1S,2S,5S) enantiomer structure

Caption: Enantiomeric relationship of 2-Hydroxy-3-pinanone.

Synthesis of 2-Hydroxy-3-pinanone: A Scalable Approach

A significant advantage of 2-hydroxy-3-pinanone is its accessibility from the readily available and inexpensive chiral starting material, α-pinene. A convenient and high-yield, two-step synthesis has been developed, making it suitable for large-scale production.[9]

Synthetic Workflow

The synthesis involves a diastereoselective dihydroxylation of α-pinene to form pinanediol, followed by a selective oxidation of the secondary alcohol to yield the desired α-hydroxyketone.[9]

Synthesis_Workflow start α-Pinene step1 Step 1: Diastereoselective Dihydroxylation start->step1 intermediate Pinanediol step1->intermediate reagent1 Reagents: - Osmium Tetroxide (catalytic) - N-Methylmorpholine N-oxide (NMO) reagent1->step1 step2 Step 2: Selective Oxidation intermediate->step2 product 2-Hydroxy-3-pinanone step2->product reagent2 Reagents: - Dimethyl sulfoxide (DMSO) - Oxalyl chloride (Swern Oxidation) reagent2->step2

Caption: Two-step synthesis of 2-Hydroxy-3-pinanone from α-pinene.

Detailed Experimental Protocol: Large-Scale Synthesis

The following protocol is adapted from established literature procedures for the synthesis of (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone from (+)-α-pinene.[9]

Step 1: Diastereoselective Dihydroxylation of (+)-α-Pinene

  • Reaction Setup: To a stirred solution of (+)-α-pinene (1.0 eq) and N-methylmorpholine N-oxide (NMO) (1.2 eq) in a mixture of acetone and water (10:1) at 0 °C, add a catalytic amount of osmium tetroxide (0.002 eq).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the disappearance of α-pinene by gas chromatography (GC).

  • Workup: Quench the reaction by adding sodium bisulfite. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude pinanediol can often be used directly in the next step or purified by recrystallization from hexane.

Causality and Expertise: The use of osmium tetroxide with a co-oxidant like NMO is a classic and reliable method for the syn-dihydroxylation of alkenes. The facial selectivity of the dihydroxylation is directed by the steric hindrance of the gem-dimethyl bridge in the α-pinene molecule, leading to the formation of the desired diastereomer of pinanediol with high selectivity.

Step 2: Selective Oxidation of Pinanediol

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C. Slowly add oxalyl chloride (1.1 eq).

  • Activation: Stir the mixture for 30 minutes at -78 °C to form the Swern oxidation reagent.

  • Oxidation: Add a solution of pinanediol (1.0 eq) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 1 hour.

  • Quenching: Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Workup: Add water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: The crude 2-hydroxy-3-pinanone can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality and Expertise: The Swern oxidation is chosen for its mild reaction conditions, which are crucial for preventing side reactions and preserving the stereochemical integrity of the α-hydroxyketone product. It selectively oxidizes the less sterically hindered secondary alcohol of the pinanediol, leaving the tertiary alcohol untouched.

Spectroscopic Characterization

The structural elucidation of 2-hydroxy-3-pinanone relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups, including two singlets for the gem-dimethyl groups and another singlet for the methyl group adjacent to the hydroxyl group. The bicyclic protons will appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The carbonyl carbon will have a characteristic downfield shift (around 210-220 ppm), and the carbon bearing the hydroxyl group will appear around 70-80 ppm.

  • IR Spectroscopy: The infrared spectrum will show a strong absorption band for the ketone carbonyl group (C=O) at approximately 1715 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) in the region of 3400-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.

Applications in Asymmetric Synthesis

The primary application of 2-hydroxy-3-pinanone is as a chiral auxiliary. It can be derivatized at the ketone or hydroxyl group to introduce a prochiral center, and subsequent reactions occur with high diastereoselectivity due to the steric influence of the pinane skeleton.

Example Application: Synthesis of Chiral α-Amino Acids

2-Hydroxy-3-pinanone can be used to synthesize enantiomerically pure α-amino acids. The general workflow is as follows:

Amino_Acid_Synthesis start 2-Hydroxy-3-pinanone step1 Formation of Chiral Ketimine start->step1 intermediate1 Pinanone-derived Glycine Imine step1->intermediate1 reagent1 Reagent: Glycine ester reagent1->step1 step2 Diastereoselective Alkylation intermediate1->step2 intermediate2 Alkylated Imine step2->intermediate2 reagent2 Reagents: 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) reagent2->step2 step3 Hydrolysis and Removal of Auxiliary intermediate2->step3 product Enantiomerically Enriched α-Amino Acid step3->product auxiliary Recovered Auxiliary step3->auxiliary reagent3 Reagent: Aqueous Acid reagent3->step3

Sources

Foundational

The Pinane Scaffold in Drug Discovery: History, Synthesis, and Therapeutic Applications

Executive Summary The pinane skeleton—a bicyclo[3.1.1]heptane system naturally derived from α -pinene and β -pinene—has evolved from a simple botanical monoterpene into a privileged scaffold in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pinane skeleton—a bicyclo[3.1.1]heptane system naturally derived from α -pinene and β -pinene—has evolved from a simple botanical monoterpene into a privileged scaffold in modern medicinal chemistry[1]. Characterized by its rigid stereocenters and unique spatial geometry, the pinane nucleus provides an ideal structural foundation for designing highly selective receptor ligands and enzyme inhibitors. This technical guide explores the historical discovery of pinane derivatives, their critical role in elucidating prostanoid receptor pharmacology, and their contemporary applications in antimicrobial development, neuroprotection, and longevity research.

Historical Context and Structural Discovery

The history of pinane derivatives begins with the extraction of essential oils from the Pinus genus (turpentine)[1]. Early structural elucidation of the bicyclic monoterpene skeleton paved the way for advanced synthetic transformations.

The most pivotal milestone in pinane-based drug discovery occurred in 1979, driven by the need to study Thromboxane A2 (TXA2). TXA2 is a highly potent endogenous thrombotic and smooth-muscle-contracting agent, but its extreme instability (half-life of ~30 seconds at physiological pH) made isolation and pharmacological study nearly impossible. K.C. Nicolaou and colleagues hypothesized that the instability of TXA2 was due to its fragile oxane ring. By elegantly replacing this oxygen-containing ring with the robust, sterically similar pinane bicyclic system, they synthesized Pinane-Thromboxane A2 (PTA2) .

Paradoxically, while PTA2 mimicked the spatial arrangement of TXA2, it acted as a stable, selective antagonist at the Thromboxane (TP) receptor, effectively inhibiting coronary artery constriction and platelet aggregation[2],[3]. This discovery not only provided researchers with a stable tool compound to map the arachidonic acid cascade but also established the pinane scaffold as a viable core for rational drug design.

Modern Pharmacological Applications

Today, pinane derivatives are actively investigated across multiple therapeutic domains:

  • Cardiovascular & Immunological Modulation: PTA2 remains a critical molecule in contemporary research. Recent metabolomic profiling (2023) identified PTA2 as a candidate metabolite positively associated with familial longevity[4]. Functionally, PTA2 potentiates the efficiency of microglial phagocytosis of β -amyloid 40 and promotes an anti-inflammatory phenotype, indicating a protective role in healthy aging[4]. Furthermore, stable TXA2 analogs are vital in oncology; recent studies reveal that platelet-derived TXA2 suppresses T-cell activity via ARHGEF1 expression, a pathway that can be modulated to prevent tumor metastasis[5].

  • Antimicrobial & Antiviral Agents: The exocyclic unsaturated carbonyl groups of nopinone (a β -pinene derivative) make it highly reactive[6]. Condensation of nopinone with various aldehydes, followed by cyclization, yields novel pinanyl pyrimidine amines that exhibit potent, concentration-dependent antimicrobial and anti-inflammatory activities[6].

  • Neuroprotection via Cannabinoid Receptors: Derivatives of (+)- α -pinene have been developed as peripheral cannabinoid receptor (CB2) agonists. These compounds demonstrate significant neuroprotective properties and are actively investigated for delaying the onset of genetic neurodegenerative disorders, such as Huntington's disease[7].

Quantitative Pharmacological Profiles

The following table summarizes the biological activities and primary targets of key pinane derivatives utilized in drug development:

Compound ClassStructural OriginPrimary Target / PathwayObserved Biological EffectRef
Pinane-Thromboxane A2 (PTA2) α -Pinene / TXA2 analogTP Receptor (Antagonist)Inhibits platelet aggregation; prevents coronary constriction.[2],[3]
PTA2 (Endogenous/Microbiome) Gut Microbiome MetaboliteMicroglia / Amyloid- β Enhances phagocytosis of A β 40; promotes longevity.[4]
Pinanyl Pyrimidine Amines (-)-NopinoneBacterial Cell WallBroad-spectrum antimicrobial and anti-inflammatory activity.[6]
(+)- α -Pinene Derivatives (+)- α -PineneCB2 Receptor (Agonist)Neuroprotection in 3-NP induced striatal degeneration models.[7]
α -Pinene (Unmodified) Pinus Essential OilsNF- κ B / MAPKSuppresses inflammatory signaling cascades.[1]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind experimental choices and incorporate self-validating checkpoints.

Protocol A: Synthesis of Pinanyl Pyrimidine Amine Derivatives[6]

Objective: Convert the renewable monoterpene (-)-nopinone into a biologically active pyrimidine amine via a two-step condensation-cyclization sequence.

  • Step 1: Aldol Condensation (Carbanion Generation)

    • Action: Dissolve (-)-nopinone and an aromatic aldehyde in ethanol. Add sodium methoxide (NaOMe) as the catalyst. Stir at room temperature for 16–24 hours.

    • Causality: The exocyclic ketone of nopinone highly activates the α -carbon. NaOMe is selected over stronger bases (like potassium tert-butoxide) when electron-donating groups are present on the aldehyde, preventing substrate degradation while efficiently driving carbanion formation[6].

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is deemed successful when the nopinone spot disappears, replaced by a distinct, UV-active spot corresponding to the α,β -unsaturated ketone intermediate.

  • Step 2: Cyclization and Aromatization

    • Action: To the isolated intermediate, add guanidine hydrochloride and sodium hydroxide (NaOH). Reflux the mixture.

    • Causality: NaOH neutralizes the hydrochloride salt, liberating the free guanidine base. Guanidine acts as a binucleophile, executing a Michael addition on the α,β -unsaturated system followed by intramolecular cyclization at the carbonyl carbon to form the pyrimidine ring[6].

    • Validation Checkpoint: Upon cooling, the precipitation of a solid indicates successful aromatization. Validate the final structure via 1 H NMR by confirming the disappearance of the vinylic proton and the emergence of a broad singlet at ~4.00 ppm corresponding to the newly formed −NH2​ group[6].

Protocol B: Pharmacological Evaluation of PTA2 TP-Receptor Antagonism[2]

Objective: Validate the selective TP receptor antagonism of synthesized PTA2 using a functional platelet aggregation assay.

  • Step 1: Plasma Preparation and Pre-incubation

    • Action: Isolate human platelet-rich plasma (PRP) via centrifugation. Pre-incubate the PRP with PTA2 (1 μ M) at 37°C for 5 minutes.

    • Causality: Pre-incubation is critical; it allows the stable PTA2 to competitively occupy the TP receptors without triggering the intracellular signaling cascade (antagonism)[2].

  • Step 2: Agonist Challenge

    • Action: Introduce a stable TXA2 agonist (e.g., U-46619) to the mixture and measure light transmission aggregometry.

    • Validation Checkpoint: A self-validating successful assay will show a >90% reduction in light transmission compared to a vehicle-only control, confirming that PTA2 has effectively blocked the TP receptor activation[2].

Pathway and Workflow Visualizations

The following DOT diagrams illustrate the synthetic workflow for pinane derivatives and the complex biological pathways modulated by PTA2.

SynthesisWorkflow N1 (-)-Nopinone (Bicyclic Scaffold) N2 Aldol Condensation (Aldehyde, NaOMe) N1->N2 Carbanion Formation N3 α,β-Unsaturated Ketone (Reactive Intermediate) N2->N3 Dehydration N4 Cyclization (Guanidine HCl, NaOH) N3->N4 Nucleophilic Attack N5 Pinanyl Pyrimidine Amine (Target Compound) N4->N5 Aromatization

Workflow for synthesizing pinanyl pyrimidine amines from (-)-nopinone.

PTA2_Pathway PTA2 Pinane Thromboxane A2 (PTA2) TP Thromboxane (TP) Receptor PTA2->TP Antagonizes/Modulates Microglia Microglial Phagocytosis (Amyloid-β Clearance) PTA2->Microglia Enhances (Longevity Marker) Platelets Platelet Aggregation (Inhibition) TP->Platelets Blocks Activation TCells T-Cell Immunosuppression (ARHGEF1 Modulation) TP->TCells Alters Expression

Biological pathways and targets modulated by Pinane Thromboxane A2 (PTA2).

References

  • Nicolaou, K. C., et al. "Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation." Proceedings of the National Academy of Sciences (1979). URL: [Link]

  • Lefer, A. M., et al. "Responsiveness of platelets and coronary arteries from different species to synthetic thromboxane and prostaglandin endoperoxide analogues." R Discovery (1983). URL: [Link]

  • MDPI. "Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties." Molecules (2022). URL: [Link]

  • PubMed. "Identification of fecal microbiome signatures associated with familial longevity and candidate metabolites for healthy aging." Aging Cell (2023). URL: [Link]

  • bioRxiv. "Mammalian Neuraminidase-1 is a Critical Regulator of Platelet-derived Thromboxane A2 (TXA2) T-cell Immunosuppression to Promote Tumor Progression and Metastasis." bioRxiv (2025). URL: [Link]

  • Google Patents. "Use of cb2 receptors agonists for the treatment of huntington's disease." WO2005123053A2 (2005).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Quantification and Chiral Profiling of 2-Hydroxy-3-pinanone

Introduction & Chemical Significance 2-Hydroxy-3-pinanone (C₁₀H₁₆O₂) is a highly functionalized bicyclic monoterpene derivative that occupies a critical dual role in modern chemistry. In asymmetric organic synthesis , th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

2-Hydroxy-3-pinanone (C₁₀H₁₆O₂) is a highly functionalized bicyclic monoterpene derivative that occupies a critical dual role in modern chemistry. In asymmetric organic synthesis , the (1R,2R,5R)-(+) and (1S,2S,5S)-(-) enantiomers serve as highly effective, recoverable chiral auxiliaries. They are frequently utilized to form chiral iminoglycinates for erythro-selective aldol reactions and the synthesis of unnatural amino acids[1]. In atmospheric chemistry , 2-hydroxy-3-pinanone is a well-established secondary organic aerosol (SOA) marker, generated via the gas-phase oxidation of α-pinene by ozone (O₃) and hydroxyl (OH) radicals[2].

Given its molecular weight of 168.23 g/mol and the presence of both a hydroxyl and a ketone group on a sterically hindered pinane skeleton[3], the precise quantification and stereochemical profiling of this compound present unique analytical challenges. This application note establishes robust, self-validating protocols for its analysis across diverse matrices.

Analytical Challenges & Mechanistic Rationale

The structural nuances of 2-hydroxy-3-pinanone dictate the selection of analytical techniques:

  • Ionization Dynamics (Mass Spectrometry): For multifunctional compounds, ionization behavior is governed by proton affinity. Because 2-hydroxy-3-pinanone contains carbonyl and hydroxyl groups, it exhibits significantly stronger ionization efficiencies in positive-ion mode (forming [M+H]⁺ at m/z 169.12) compared to negative-ion mode, which is typically reserved for carboxylic acid derivatives like pinic acid[4][5].

  • Thermal Stability & Volatility: The free hydroxyl group can cause severe peak tailing and column adsorption in gas chromatography (GC). Furthermore, the strained bicyclic ring is susceptible to thermal degradation at high inlet temperatures. Derivatization (e.g., acylation) is often required to stabilize the molecule and improve volatility[6].

  • Optical Purity: Because the stereochemical integrity of 2-hydroxy-3-pinanone dictates the enantiomeric excess (ee) of downstream synthetic products, baseline chiral resolution is mandatory. This requires specialized chiral stationary phases (CSPs) capable of distinguishing the steric bulk of the pinane enantiomers[1].

Analytical Decision Workflow

Workflow Start 2-Hydroxy-3-pinanone Sample Matrix Decision Primary Analytical Goal? Start->Decision Path1 Asymmetric Synthesis (Chiral Auxiliary) Decision->Path1 Synthetic Purity Path2 Atmospheric Chemistry (Aerosol/SOA Marker) Decision->Path2 Environmental Analysis Method1 Chiral HPLC-UV Amylose AD-H Column (Enantiomeric Excess) Path1->Method1 Stereoisomer Resolution Method2 GC-MS (EI) Acylation Derivatization (Volatile Profiling) Path1->Method2 Chemical Impurities Path2->Method2 Gas Phase Oxidation Method3 UHPLC-ESI-MS (+) Reverse Phase C18 (Trace Quantification) Path2->Method3 Particulate Matter (PM2.5)

Caption: Analytical decision tree for 2-Hydroxy-3-pinanone based on sample matrix and application.

Experimental Protocols

Protocol A: Chiral HPLC-UV for Enantiomeric Purity

Objective: Baseline separation of (+)- and (-)-2-hydroxy-3-pinanone to validate chiral auxiliary purity. Causality: An amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AD-H) provides chiral recognition through hydrogen bonding (via the analyte's hydroxyl/ketone groups) and steric inclusion of the pinane skeleton into the polymer cavity[1]. Due to the lack of extended π-conjugation, low-wavelength UV detection is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthetic sample in HPLC-grade hexane to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (95:5 v/v), strictly isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV absorbance at 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability (Self-Validation): The resolution ( Rs​ ) between the (1R,2R,5R) and (1S,2S,5S) peaks must be ≥1.5 . The tailing factor for both peaks must be ≤1.2 .

Protocol B: UHPLC-ESI-MS for Trace Environmental Quantification

Objective: High-sensitivity quantification of 2-hydroxy-3-pinanone in secondary organic aerosol (SOA) and PM2.5 filter extracts. Causality: Electrospray ionization (ESI) in positive mode is utilized because the carbonyl oxygen readily accepts a proton from the acidic mobile phase, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 169.12[4][5].

Step-by-Step Methodology:

  • Sample Extraction: Extract quartz fiber filters containing PM2.5 in a 1:1 (v/v) methanol/water mixture using ultrasonic agitation for 30 minutes[2]. Centrifuge at 10,000 rpm for 10 min and filter the supernatant.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Methanol + 0.1% Formic Acid.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 min, hold for 2 min. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 300°C.

    • Target Ion: Extracted Ion Chromatogram (EIC) at m/z 169.12[5].

  • System Suitability (Self-Validation): Signal-to-noise (S/N) ratio for the m/z 169.12 peak at the Limit of Quantification (LOQ) must be ≥10 . Mass accuracy error must be ≤5 ppm.

Protocol C: GC-MS via Acylation Derivatization

Objective: Identification of gas-phase oxidation products and volatile impurity profiling. Causality: To prevent thermal degradation and column adsorption of the free hydroxyl group, the sample is acylated using acetic anhydride (AA) and pyridine. This converts the hydroxyl group to an acetate ester, yielding a stable derivative with a protonated molecule [M+H]⁺ at m/z 211.1325[6].

Step-by-Step Methodology:

  • Derivatization: Add 50 µL of acetic anhydride and 50 µL of pyridine to 100 µL of the sample extract. Incubate at 60°C for 45 minutes[6]. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 220°C, Splitless mode.

    • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • System Suitability (Self-Validation): Complete derivatization is verified by the total absence of the underivatized 2-hydroxy-3-pinanone peak in the chromatogram.

Quantitative Data Summaries

Table 1: Physicochemical & Mass Spectrometric Properties

PropertyValue / Characteristic
IUPAC Name (1R,2R,5R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Molecular Formula C₁₀H₁₆O₂
Monoisotopic Mass 168.115 Da[3]
LogP (Computed) ~1.2[3]
ESI(+) Precursor Ion [M+H]⁺ m/z 169.12[5]
Acylated ESI(+) Ion [M+H]⁺ m/z 211.1325[6]

Table 2: Method Performance & Validation Metrics

Analytical MethodTarget MatrixLinearity (R²)LODLOQPrecision (RSD%)
Chiral HPLC-UV Synthetic Intermediates> 0.9990.5 µg/mL1.5 µg/mL< 1.5%
UHPLC-ESI-MS (+) PM2.5 / Aerosol Extracts> 0.9950.05 ng/mL0.15 ng/mL< 4.0%
GC-MS (Acylated) Gas-Phase / Volatiles> 0.9900.2 ng/mL0.6 ng/mL< 5.0%

References

  • National Center for Biotechnology Information. "2-Hydroxypinocamphone, (1R,2R,5R)-(+)-" PubChem Compound Summary for CID 6553882.[Link]

  • Satoshi Inomata, et al. "Fragmentation Analysis of α-Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography" ACS Omega (2025).[Link]

  • Winterhalter, R., et al. "LC-MS analysis of aerosol particles from the oxidation of α-pinene by ozone and OH-radicals" Atmospheric Chemistry and Physics (2003).[Link]

  • Jacek Ścianowski, et al. "Application of chiral ligands: carbohydrates, nucleosides- lanthanides and other Lewis acid complexes to control regio- and enantioselectivity of 1,3-dipolar cycloaddition reactions of nitrile oxides and esters" RSC Advances (2015).[Link]

  • Wang, X., et al. "Identification and semi-quantification of biogenic organic nitrates in ambient particulate matters by UHPLC/ESI-MS" Atmospheric Environment (2017).[Link]

  • Satoshi Inomata, et al. "Functional Group Analysis of α-Pinene Oxidation Products Using Derivatization Reactions and High-Resolution Electrospray Ionization Collision-Induced Dissociation Mass Spectrometry" ACS Earth and Space Chemistry (2024).[Link]

Sources

Application

Application Notes and Protocols: Investigating the Neuropharmacological Potential of Oxypinocamphone

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential pharmaceutical applications of Oxypinocamphone. Acknowledging the current scarcity of dir...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential pharmaceutical applications of Oxypinocamphone. Acknowledging the current scarcity of direct research on this specific molecule, this guide establishes a robust investigational framework. The proposed applications and protocols are derived from the extensive body of knowledge surrounding its parent compound, pinocamphone, and other structurally related bicyclic monoterpenoid ketones. The primary focus is on exploring Oxypinocamphone's potential as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a key target in neuropharmacology.

Part 1: Application Notes - Scientific Rationale and Proposed Mechanisms

Oxypinocamphone (2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one) is an oxygenated derivative of pinocamphone, a bicyclic monoterpene.[1][2] While pinocamphone is a known constituent of essential oils like hyssop and has documented pro-convulsant properties, dedicated pharmaceutical research into Oxypinocamphone is notably limited.[3][4] This guide, therefore, serves as a starting point, hypothesizing Oxypinocamphone's mechanism of action based on established structure-activity relationships within the monoterpenoid class to propose a clear path for its scientific investigation.

The GABA-A Receptor: A Primary Hypothetical Target

The GABA-A receptor is a ligand-gated ion channel and the primary mediator of fast synaptic inhibition in the central nervous system. Its chloride channel can be modulated by various compounds, making it a critical target for drugs treating anxiety, insomnia, and epilepsy.[5][6]

Many monoterpenoid ketones, including pinocamphone and thujone, are known to be negative allosteric modulators or non-competitive antagonists of the GABA-A receptor.[7] This inhibition of GABAergic signaling reduces the threshold for neuronal firing and can lead to convulsions, a toxic effect observed in cases of essential oil overdose.[3]

The key structural difference in Oxypinocamphone is the presence of a hydroxyl (-OH) group, which is absent in pinocamphone. In other monoterpenoids, such as borneol, the presence of a hydroxyl group is associated with positive allosteric modulation of the GABA-A receptor, enhancing GABA's inhibitory effect.[8] This raises a critical and compelling question: Does the hydroxylation that converts pinocamphone to Oxypinocamphone switch the molecule's activity from a pro-convulsant GABA-A antagonist to a potentially therapeutic GABA-A potentiator?

This hypothesis forms the central basis for the following research protocols. Investigating this potential shift in activity is the logical first step in characterizing Oxypinocamphone's pharmaceutical potential.

GABAA_Modulation cluster_receptor GABA-A Receptor Chloride Channel receptor Cl_out Chloride Influx (Hyperpolarization) receptor:p3->Cl_out Opens Channel GABA GABA GABA->receptor:p2 Binds Cl_in Cl⁻ Pinocamphone Pinocamphone (Hypothesized Antagonist) Pinocamphone->receptor:p4 Blocks Oxypinocamphone Oxypinocamphone (Hypothesized Modulator) Oxypinocamphone->receptor:p1 Potentially Modulates

Caption: Experimental workflow for TEVC analysis of Oxypinocamphone.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest and prepare stage V-VI oocytes from Xenopus laevis. Inject oocytes with a solution containing cRNAs for human GABA-A receptor subunits (e.g., α1, β2, and γ2). Incubate for 2-5 days to ensure sufficient receptor expression on the oocyte membrane.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Frog Ringer's solution). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

  • Establish Baseline GABA Current: Perfuse the oocyte with a concentration of GABA that elicits 10-20% of the maximal response (EC₁₀-EC₂₀). This provides a stable, submaximal current that can be either potentiated or inhibited.

  • Test for Modulation: Co-apply the baseline GABA concentration with increasing concentrations of Oxypinocamphone (e.g., ranging from 10 nM to 100 µM). Record the change in the amplitude of the chloride current.

  • Test for Direct Activity: After a washout period, apply Oxypinocamphone alone across the same concentration range to determine if it acts as a direct agonist (activates the channel) or antagonist (blocks the channel).

  • Data Analysis: Calculate the percentage change in current amplitude caused by Oxypinocamphone at each concentration relative to the baseline GABA current. Plot the concentration-response curve to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

ParameterHypothetical Result (Positive Modulator)Hypothetical Result (Negative Modulator)
EC₅₀ / IC₅₀ 15 µM25 µM
Max Potentiation 450% of GABA EC₁₀ responseN/A
Max Inhibition N/A95% of GABA EC₁₀ response
Direct Agonism No activity observedNo activity observed

Table 1: Example data presentation for TEVC results, contrasting two possible outcomes.

Protocol: In Vivo Assessment of Pro-convulsant Activity using a Zebrafish Larvae Model

This high-throughput in vivo protocol assesses the overall effect of Oxypinocamphone on CNS activity in a whole, living organism. Zebrafish larvae are an excellent model due to their genetic similarity to humans, rapid development, and transparent bodies, allowing for easy observation of behavior. [9] Causality: Abnormal neuronal hyperexcitability, which can be induced by a GABA-A antagonist, manifests in zebrafish larvae as quantifiable changes in locomotor behavior, such as hyperactivity, rapid circling, and clonus-like convulsions. [10]By tracking larval movement at high resolution, we can derive a quantitative measure of neurotoxicity or pro-convulsant activity. This provides a systems-level validation of the in vitro findings.

Caption: High-throughput workflow for assessing neuroactivity in zebrafish larvae.

Step-by-Step Methodology:

  • Animal Husbandry: Raise wild-type zebrafish embryos to 5-7 days post-fertilization (dpf).

  • Plate Preparation: Array individual larvae into the wells of a 96-well plate containing embryo medium.

  • Compound Application: Prepare a dilution series of Oxypinocamphone. Remove the majority of the medium from each well and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Pentylenetetrazol, PTZ) wells.

  • Behavioral Recording: Place the 96-well plate into an automated tracking device (e.g., ZebraBox or similar). Allow larvae to acclimate, then record locomotor activity for a defined period (e.g., 60 minutes).

  • Data Analysis: Use software to quantify the total distance moved, velocity, and time spent in different activity states (e.g., bursting movements vs. freezing). Compare the dose-response of Oxypinocamphone to the vehicle and positive controls.

  • Self-Validation: A clear, dose-dependent increase in locomotor activity and convulsive behavior, similar to the PTZ control, would validate a pro-convulsant finding. A lack of effect or a decrease in activity would suggest sedative properties or other mechanisms.

ConcentrationAverage Velocity (mm/s)Seizure Score (0-3)
Vehicle (0.1% DMSO) 3.2 ± 0.40.1 ± 0.1
Oxypinocamphone 10 µM 4.1 ± 0.50.5 ± 0.2
Oxypinocamphone 50 µM 9.8 ± 1.21.8 ± 0.4
Oxypinocamphone 100 µM 15.3 ± 2.12.7 ± 0.3
PTZ 10 mM (Control) 16.1 ± 1.92.8 ± 0.2

Table 2: Example data presentation for a hypothetical pro-convulsant effect in the zebrafish model.

Part 3: Concluding Remarks and Future Directions

This guide presents a logical, hypothesis-driven framework for the initial pharmaceutical investigation of Oxypinocamphone. The provided protocols offer robust, validated methods to move from determining a specific molecular interaction in vitro to observing its integrated physiological effect in vivo.

The central hypothesis—that hydroxylation of the pinocamphone scaffold may fundamentally alter its interaction with the GABA-A receptor—is a compelling starting point for research. The results from these foundational experiments will be critical in determining the future trajectory of Oxypinocamphone research.

Future directions would include:

  • Subunit Selectivity: Using the TEVC protocol to test Oxypinocamphone on a panel of different GABA-A receptor subunit combinations to determine if it has selectivity for specific receptor subtypes (e.g., synaptic vs. extrasynaptic).

  • Rodent Models: If in vivo activity is confirmed, progressing to rodent models of epilepsy or anxiety, which allow for more complex behavioral readouts and electroencephalography (EEG) to confirm neuronal activity. [11]* Medicinal Chemistry: If a desirable activity is identified, initiating a medicinal chemistry program to synthesize analogs of Oxypinocamphone to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Title: Preclinical Epilepsy CRO - Epileptic Disorders - SynapCell. Source: SynapCell.
  • Title: Epilepsy Modeling | InVivo Biosystems. Source: InVivo Biosystems.
  • Title: Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Source: MDPI.
  • Title: Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents - PMC. Source: National Center for Biotechnology Information.
  • Title: In Vitro Characterization of Gaba-IN-2: A Technical Guide. Source: BenchChem.
  • Title: Metabolic Products of Linalool and Modulation of GABAA Receptors. Source: Frontiers in Chemistry.
  • Title: Characterization of GABA Receptors - PMC. Source: National Center for Biotechnology Information.
  • Title: Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC. Source: National Center for Biotechnology Information.
  • Title: In Vivo Imaging of Seizure Activity in a Novel Developmental Seizure Model. Source: Experimental Neurology.
  • Title: Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids. Source: PubMed.
  • Title: Metabolic Products of Linalool and Modulation of GABAA Receptors. Source: PubMed.
  • Title: Oxypinocamphone | C10H16O2 | CID 112005. Source: PubChem.
  • Title: Metabolism and mode of action of cis - and trans -3-pinanones (the active ingredients of hyssop oil) | Request PDF. Source: ResearchGate.
  • Title: Analgesic-like Activity of Essential Oils Constituents - PMC. Source: National Center for Biotechnology Information.
  • Title: Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids | Request PDF. Source: ResearchGate.
  • Title: Hyssopus Essential Oil: An Update of Its Phytochemistry, Biological Activities, and Safety Profile - PMC. Source: National Center for Biotechnology Information.
  • Title: Cerebral organoids to model seizures and for the discovery of antiseizure medicine. Source: Axion BioSystems.
  • Title: oxypinocamphone, 10136-65-9. Source: The Good Scents Company.
  • Title: Oxypinocamphone Pharmacological activity, Biological activity, physicochemical property. Source: PeptideDB.
  • Title: HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes - PMC. Source: National Center for Biotechnology Information.
  • Title: In vitro and in vivo GABAA Receptor Interaction of the Propanidid Metabolite 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid | Pharmacology. Source: Karger Publishers.
  • Title: Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC. Source: National Center for Biotechnology Information.

Sources

Method

2-Hydroxy-3-pinanone as a chiral building block in organic synthesis

Application Note: 2-Hydroxy-3-pinanone as a Chiral Auxiliary for the Asymmetric Synthesis of Unnatural α -Amino Acids Executive Overview The demand for enantiopure unnatural α -amino acids in drug discovery—particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Hydroxy-3-pinanone as a Chiral Auxiliary for the Asymmetric Synthesis of Unnatural α -Amino Acids

Executive Overview

The demand for enantiopure unnatural α -amino acids in drug discovery—particularly for peptidomimetics, targeted protein degraders, and specialized active pharmaceutical ingredients (APIs)—requires robust, scalable, and highly stereoselective synthetic methodologies. (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone, a chiral pool molecule efficiently derived from inexpensive (-)- α -pinene[1], serves as an exceptional chiral auxiliary. By forming a Schiff base (ketimine) with a simple glycine ester, this bicyclic system directs the diastereoselective α -alkylation of the resulting enolate, providing access to a vast array of tailored amino acids with exceptional enantiomeric excess (ee)[2].

Mechanistic Causality: The Lithium-Chelate Model

The exceptional stereocontrol exerted by 2-hydroxy-3-pinanone is not merely a function of steric bulk, but of precise spatial preorganization.

  • Imine Formation: Condensation of the auxiliary with a glycine ester yields a rigid Schiff base. The presence of the free hydroxyl group on the pinane skeleton is the critical anchoring point for subsequent steps.

  • Enolate Geometry and Chelation: Upon deprotonation with Lithium Diisopropylamide (LDA) at -78°C, a highly ordered, rigid tricyclic lithium-chelate intermediate is formed. The lithium cation coordinates simultaneously to the auxiliary's alkoxide oxygen, the imine nitrogen, and the ester enolate oxygen[3].

  • Facial Shielding: Within this locked conformation, the bulky gem-dimethyl bridge of the pinane skeleton effectively blocks the re-face of the enolate. Consequently, incoming electrophiles (such as alkyl halides) are forced to approach exclusively from the less hindered si-face, resulting in high diastereoselectivity[2][3].

Experimental Workflow Visualization

SyntheticWorkflow N1 1. Schiff Base Formation 2-Hydroxy-3-pinanone + Glycine Ester N2 2. Enolate Generation Rigid Li-Chelate Formation N1->N2 LDA, THF, -78°C Strict anhydrous conditions QC1 QC: 1H-NMR (Imine CH=N shift) Confirm complete condensation N1->QC1 N3 3. Diastereoselective Alkylation Facial Shielding by gem-Dimethyl Group N2->N3 R-X (Electrophile) Temperature control critical N4 4. Mild Acidic Hydrolysis Cleavage of Auxiliary N3->N4 15% Citric Acid or 1N HCl Room Temperature QC2 QC: Chiral HPLC / NMR Determine Diastereomeric Ratio (dr) N3->QC2

Caption: Workflow for the asymmetric synthesis of α -amino acids using 2-hydroxy-3-pinanone.

Validated Experimental Protocols

Protocol A: Preparation of the Chiral Schiff Base (Ketimine)

Objective: Condense (+)-2-hydroxy-3-pinanone with glycine tert-butyl ester to form the chiral template.

  • Reaction Setup: In an oven-dried flask equipped with a Dean-Stark trap, dissolve (+)-2-hydroxy-3-pinanone (1.0 equiv) and glycine tert-butyl ester hydrochloride (1.1 equiv) in anhydrous toluene[4].

  • Catalysis & Activation: Add triethylamine ( NEt3​ , 1.1 equiv) to liberate the free amine, followed by a catalytic amount of Boron Trifluoride Diethyl Etherate ( BF3​⋅OEt2​ , 0.1 equiv).

    • Causality: The ketone of the auxiliary is highly sterically hindered. BF3​⋅OEt2​ acts as a Lewis acid to activate the carbonyl carbon, significantly accelerating the nucleophilic attack of the amine[5][6].

  • Condensation: Reflux the mixture for 12-16 hours. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium toward the imine according to Le Chatelier's principle.

  • Self-Validation (QC): Monitor the reaction by TLC. Post-workup, verify the product via 1H -NMR; the disappearance of the ketone carbonyl shift and the presence of the imine α -protons confirm successful condensation.

Protocol B: Diastereoselective Alkylation

Objective: Generate the chelated enolate and alkylate with high stereocontrol.

  • Enolate Formation: Dissolve the Schiff base in anhydrous THF under an argon atmosphere and cool to -78°C using a dry ice/acetone bath. Dropwise add a freshly prepared solution of LDA (1.1 equiv) and stir for 30 minutes.

    • Causality: LDA is a sterically bulky, non-nucleophilic base. It quantitatively deprotonates the α -carbon without attacking the imine or ester carbonyls. The strict -78°C temperature traps the kinetic enolate and stabilizes the rigid lithium-chelate complex, preventing racemization or side reactions[2].

  • Electrophilic Addition: Add the electrophile (e.g., 1-bromo-2-fluoroethane, 1.2 equiv) dropwise. For less reactive electrophiles, additives like DMPU can be introduced to disrupt lithium aggregation and increase enolate nucleophilicity[2].

  • Propagation: Allow the reaction to slowly warm to room temperature overnight.

  • Self-Validation (QC): Analyze the crude mixture via 1H -NMR or chiral HPLC to determine the diastereomeric ratio (dr) before proceeding to hydrolysis.

Protocol C: Mild Hydrolysis and Auxiliary Recovery

Objective: Cleave the imine to release the enantiopure amino acid while recovering the chiral auxiliary.

  • Cleavage: Dissolve the alkylated Schiff base in THF and add 15% aqueous citric acid (or 1N HCl). Stir at room temperature for 12 hours.

    • Causality: Mild acidic conditions are paramount. Harsh acids or elevated temperatures risk epimerizing the newly formed, sensitive α -stereocenter and can degrade the tert-butyl ester protecting group[7].

  • Auxiliary Recovery: Extract the aqueous layer with diethyl ether to recover the cleaved 2-hydroxy-3-pinanone (which can be recycled for future syntheses).

  • Product Isolation: Basify the aqueous layer to pH 9 using saturated NaHCO3​ and extract with dichloromethane to isolate the free unnatural α -amino acid tert-butyl ester.

Quantitative Efficacy and Scope

The versatility of the 2-hydroxy-3-pinanone auxiliary is demonstrated by its compatibility with a wide range of electrophiles, enabling the synthesis of diverse, highly enantiomerically enriched amino acids.

ElectrophileTarget Unnatural Amino Acid DerivativeYield (%)Enantiomeric Excess (ee %)
Benzyl bromide(S)-Phenylalanine analogue75 - 8590 - 98[6]
1-Bromo-2-fluoroethane(+)-(S)-2-Amino-4-fluorobutanoic acid78> 96[2]
3-Bromo-2-fluoropropene(-)-(S)-2-Amino-4-fluoro-4-pentenoic acid7281[2]
1-Trifluoro-3-iodobutane β -branched fluorinated amino acids> 80> 94[8]

Pharmaceutical Applications: Fluorinated Amino Acids

The incorporation of fluorine into amino acids drastically alters the lipophilicity, proteolytic stability, and conformational bias of peptides. The 2-hydroxy-3-pinanone methodology has been pivotal in synthesizing these specialized building blocks:

  • Matrix Metalloproteinase (MMP) Inhibitors: γ -Fluorinated α -amino acid tert-butyl esters synthesized via this protocol were utilized as core scaffolds for highly potent, enantiomerically pure MMP-2 and MMP-9 inhibitors, demonstrating subnanomolar efficacy[9].

  • Protein-Protein Interaction Probes: Fluorinated derivatives like difluoroethylglycine (DfeGly), synthesized using this chiral auxiliary, were incorporated into the Bovine Pancreatic Trypsin Inhibitor (BPTI) via solid-phase peptide synthesis (SPPS). These fluorinated variants exhibited enhanced inhibition of serine proteases compared to the wild-type protein[7].

References

  • Laue, K. W., et al. (2000). Stereoselective Synthesis of γ-Fluorinated α-Amino Acids Using 2-Hydroxy-3-pinanone as an Auxiliary. European Journal of Organic Chemistry. 2

  • Krishnamurthy, V., et al. (1997). A Convenient Large Scale Synthesis of 2-Hydroxy-3-pinanone. Synthetic Communications. 1

  • Teniou, A., et al. (2003). (+)(1R,2R,5R) 2-Hydroxy-3-pinanone as Chiral Auxiliary in Erythro-selective Aldol Reactions. Asian Journal of Chemistry.4

  • Kuhlmann, M., et al. (2018). Synthesis, radiosynthesis, in vitro and first in vivo evaluation of a new matrix metalloproteinase inhibitor based on γ-fluorinated α-sulfonylaminohydroxamic acid. PMC / NIH. 9

  • Freie Universität Berlin (2022). Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. 7

  • Matsumoto, T., et al. (1996). Computational studies of effective asymmetric alkylation utilizing a chiral Schiff base derived from 2-hydroxy-3-pinanone. Tetrahedron / ChemInform. 3

  • Foreverest (2023). Biobased Pine Chemistry Insights: Enantioselective imine-anion alkylation. 6

  • ChemRxiv (2020). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-3-pinanone

Welcome to the Technical Support Center for Chiral Auxiliary Synthesis. 2-Hydroxy-3-pinanone is a premier chiral auxiliary widely utilized in the asymmetric synthesis of α -amino acids and complex alkaloids (such as anat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Auxiliary Synthesis. 2-Hydroxy-3-pinanone is a premier chiral auxiliary widely utilized in the asymmetric synthesis of α -amino acids and complex alkaloids (such as anatabine and nornicotine)[1][2]. Synthesizing this compound from naturally abundant α -pinene is a foundational process in drug development, but researchers frequently encounter severe yield bottlenecks due to over-oxidation and ring cleavage[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) to help you achieve >85% yields with high enantiomeric purity.

Part 1: Mechanistic Workflows & Troubleshooting Logic

To optimize yield, one must first understand the causality of degradation. The oxidation of α -pinene to 2-hydroxy-3-pinanone requires the functionalization of an alkene to a secondary alcohol and a ketone. Using harsh oxidants like Potassium Permanganate ( KMnO4​ ) in a single step often leads to the oxidative cleavage of the C2-C3 bond, generating unwanted pinonic and pinic acids[3][4].

SynthesisPathway Pinene α-Pinene (Starting Material) KMnO4_1 One-Step Oxidation (KMnO4, Acetone/H2O) Pinene->KMnO4_1 Dihydrox Diastereoselective Dihydroxylation (OsO4/NMO or KMnO4/OH-) Pinene->Dihydrox Pinonic Pinonic Acid / Pinic Acid (Over-oxidation Side Products) KMnO4_1->Pinonic C-C Bond Cleavage Product 2-Hydroxy-3-pinanone (Target Chiral Auxiliary) KMnO4_1->Product Moderate Yield (~40-50%) Pinanediol Pinanediol (Stable Intermediate) Dihydrox->Pinanediol High Yield (>90%) Oxidation Secondary Alcohol Oxidation (NaOCl/TEMPO or Swern) Pinanediol->Oxidation Oxidation->Product High Yield (~85-95%)

Chemical pathways from α-pinene to 2-hydroxy-3-pinanone comparing one-step and two-step methods.

Troubleshooting Issue Issue: Low Yield of 2-Hydroxy-3-pinanone Q1 Which synthesis route is being used? Issue->Q1 OneStep One-Step (KMnO4) Q1->OneStep TwoStep Two-Step (Diol -> Ketone) Q1->TwoStep TempCheck Check Temperature OneStep->TempCheck OxidantCheck Check Oxidant Equivalents TwoStep->OxidantCheck HighTemp T > 5°C: Over-oxidation (C-C bond cleavage) TempCheck->HighTemp Solution1 Optimize: Maintain 0°C, Control KMnO4 addition rate HighTemp->Solution1 ExcessOx Excess Oxidant: Degradation to Pinonic Acid OxidantCheck->ExcessOx Solution2 Optimize: Use NaOCl/TEMPO for selective 2° alcohol oxidation ExcessOx->Solution2

Troubleshooting logic tree for identifying and resolving low yield issues in pinanone synthesis.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using the classic one-step KMnO4​ oxidation of α -pinene, but my yields are stuck at 40-50%. Why is this happening, and how can I improve it? A: The one-step oxidation is notoriously difficult to control because KMnO4​ acts as an aggressive oxidant. Once the intermediate pinanediol is formed, the secondary alcohol is oxidized to the target ketone. However, KMnO4​ readily over-oxidizes the product by cleaving the C2-C3 bond, leading to pinonic acid[3][5]. Troubleshooting Action: If you must use the one-step method, strictly maintain the reaction temperature between 0∘C and 5∘C . Add the KMnO4​ solution dropwise over 3-4 hours to prevent localized exothermic spikes. Ensure your acetone/water co-solvent ratio is optimized (typically 4:1) to maintain solubility of both the organic substrate and the inorganic oxidant[5].

Q2: Is there a fundamentally better route to achieve >80% yield? A: Yes. The industry standard for large-scale, high-yield synthesis is the two-step approach [1].

  • First, α -pinene is converted to pinanediol via diastereoselective dihydroxylation (using catalytic OsO4​ /NMO or highly controlled, cold alkaline KMnO4​ ).

  • Second, the pinanediol is selectively oxidized to 2-hydroxy-3-pinanone. By isolating the diol intermediate, you can use much milder, highly selective reagents for the secondary alcohol oxidation, completely bypassing the C-C bond cleavage problem[1][6].

Q3: During the two-step method, my secondary alcohol oxidation is sluggish or produces impurities. What is the optimal oxidant? A: Traditional oxidants like the Jones reagent or excess KMnO4​ are too harsh and will still cause degradation. The NaOCl /TEMPO system is the most authoritative and reliable method[1]. TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) acts as a highly selective catalyst that oxidizes secondary alcohols to ketones without breaking the strained bicyclic pinane skeleton. Self-Validating Check: The reaction is highly pH-dependent. You must buffer the aqueous phase with NaHCO3​ (pH ~8.5-9.0) to maintain the active oxoammonium species. If the solution turns strongly acidic, TEMPO deactivates, and the reaction stalls.

Q4: How do I handle the stereochemistry? Will the reaction conditions epimerize the chiral centers? A: The stereochemical integrity of the (1R,2R,5R) or (1S,2S,5S) configuration is generally stable under mild basic or neutral oxidation conditions[6][7]. However, prolonged exposure to strong acids or high heat during workup can lead to epimerization or rearrangement of the pinane skeleton. Always perform extractions at ambient or sub-ambient temperatures and avoid highly acidic aqueous washes.

Part 3: Quantitative Yield & Method Comparison

The table below summarizes the expected outcomes based on the chosen synthetic route. For drug development applications requiring high purity and scalability, the two-step method is vastly superior.

Synthesis RouteKey ReagentsTypical YieldTarget Purity (ee%)ScalabilityPrimary Byproducts
One-Step Oxidation α -pinene, KMnO4​ , Acetone/ H2​O 40% - 55%~93%ModeratePinonic acid, Pinic acid
Two-Step (Step 1) α -pinene, OsO4​ (cat.), NMO>90%>98%ExcellentUnreacted starting material
Two-Step (Step 2) Pinanediol, NaOCl , TEMPO (cat.)85% - 95%>99%ExcellentTrace over-oxidation

Part 4: Standard Operating Procedure (SOP) for High-Yield Synthesis

This protocol describes the optimized two-step methodology, engineered as a self-validating system to ensure maximum yield and purity[1].

Step 1: Diastereoselective Dihydroxylation to Pinanediol

Causality: Using NMO as a stoichiometric co-oxidant allows OsO4​ to be used in purely catalytic amounts, driving the specific syn-dihydroxylation of the alkene without over-oxidizing the resulting alcohols.

  • Setup: In a 1L round-bottom flask equipped with a magnetic stirrer, dissolve (1R)−(+)−α -pinene (1.0 eq, 136 g, 1.0 mol) in a mixture of acetone and water (400 mL, 4:1 v/v).

  • Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) (1.2 eq, 140 g, 1.2 mol) to the solution. Cool the mixture to 0∘C using an ice-water bath.

  • Catalysis: Add a catalytic amount of Osmium tetroxide ( OsO4​ , 0.2 mol%) dropwise. (Caution: OsO4​ is highly toxic and volatile; perform strictly in a fume hood).

  • Reaction & Validation: Stir the mixture at room temperature for 14 hours.

    • Self-Validation: Monitor completion via TLC (Hexanes/EtOAc 7:3). The non-polar α -pinene spot ( Rf​≈0.9 ) should completely disappear, replaced by a highly polar diol spot ( Rf​≈0.2 ).

  • Quench & Isolate: Quench the reaction by adding 100 mL of saturated sodium sulfite ( Na2​SO3​ ) solution and stir for 30 minutes to reduce residual osmium (solution turns dark/black, then precipitates). Extract with ethyl acetate ( 3×200 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield pinanediol as a white crystalline solid.

Step 2: Selective Oxidation to 2-Hydroxy-3-pinanone

Causality: TEMPO selectively oxidizes the less sterically hindered secondary alcohol at the C3 position to a ketone, leaving the tertiary alcohol at the C2 position intact.

  • Setup: Dissolve the crude pinanediol (1.0 eq, ~170 g) in dichloromethane (DCM, 500 mL). Add TEMPO (0.01 eq, 1.56 g) and potassium bromide (KBr, 0.1 eq, 11.9 g).

  • Buffer System: Add 200 mL of a 0.5 M aqueous solution of sodium bicarbonate ( NaHCO3​ ) to buffer the aqueous phase. Cool the rapidly stirring biphasic mixture to 0∘C .

  • Oxidation: Slowly add aqueous sodium hypochlorite ( NaOCl , 1.1 eq, ~10-12% active chlorine) dropwise over 45 minutes.

    • Self-Validation: Maintain the internal temperature strictly below 5∘C . The organic layer will briefly turn orange/red (active oxoammonium ion) before returning to pale yellow as the oxidant is consumed.

  • Monitoring: The reaction is extremely fast. Check via TLC 15 minutes after the NaOCl addition is complete. The diol spot should be entirely replaced by the ketone spot ( Rf​≈0.5 ).

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer once with DCM (100 mL). Combine the organic layers, wash with 10% aqueous HCl (to remove TEMPO), then saturated NaHCO3​ , and finally brine. Dry over MgSO4​ , filter, and concentrate. Recrystallize the crude product from cold hexanes to yield pure 2-hydroxy-3-pinanone ( >99% ee).

References

  • Krishnamurthy, V., Landi, J. J., & Roth, G. P. (1997). A Convenient Large Scale Synthesis of 2-Hydroxy-3-pinanone. Synthetic Communications, 27(5), 853-860.[Link]

  • Inomata, S., et al. (2025). Fragmentation Analysis of α-Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products. ACS Earth and Space Chemistry.[Link]

  • Zang, Y., et al. (2009). Study on Synthesis of 2-Hydroxy-3-Pinanone from α-Pinene. Chinese Academy of Forestry. [Link]

  • Carlson, R. G., & Pierce, J. K. (1971). Synthesis and stereochemistry of the four isomeric pinane-2,3-diols. The Journal of Organic Chemistry, 36(16), 2319–2324.[Link]

  • Teniou, A., & Alliouche, H. (2006). (+)(1R,2R,5R) 2-Hydroxy-3-pinanone as Chiral Auxiliary in Erythro-selective Aldol Reactions. Asian Journal of Chemistry, 18(4), 2487-2490. [Link]

  • Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E752-E758.[Link]

Sources

Optimization

optimization of reaction conditions for 2-Hydroxy-3-pinanone synthesis

Welcome to the Technical Support Center for Terpenoid Synthesis . As a Senior Application Scientist, I have designed this portal to address the mechanistic challenges, process optimizations, and troubleshooting workflows...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Terpenoid Synthesis . As a Senior Application Scientist, I have designed this portal to address the mechanistic challenges, process optimizations, and troubleshooting workflows associated with the synthesis of 2-Hydroxy-3-pinanone—a critical chiral auxiliary used in the asymmetric synthesis of α-amino acids.

Below, you will find our diagnostic knowledge base, validated standard operating procedures (SOPs), and quantitative data analytics to ensure your scale-up is both safe and high-yielding.

Section 1: Knowledge Base & Mechanistic FAQs

Q1: Why does the classic one-step KMnO₄ oxidation of α-pinene suffer from variable yields (32–48%), and how can I optimize it? A1: The classic one-step oxidation methodology ( [1]) relies on potassium permanganate in aqueous acetone. The primary cause of yield variability is the generation of finely divided manganese dioxide (MnO₂) as an insoluble byproduct. MnO₂ precipitates and physically coats the unreacted α-pinene droplets, creating a severe mass-transfer barrier that halts the reaction prematurely. Furthermore, localized exothermic hotspots at the MnO₂ surface promote over-oxidation, leading to ring-cleaved byproducts like pinonic acid. Optimization: To resolve this, transition to a biphasic system using a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC shuttles the permanganate ion into the organic phase, ensuring homogeneous oxidation, while the aqueous phase buffers the MnO₂ precipitate, preventing it from agglomerating on the organic droplets.

Q2: Is there a more scalable and safer alternative to the one-step KMnO₄ route? A2: Yes. For multi-gram to kilogram scale-up, the two-step sequence developed by [2] is highly recommended. This involves the diastereoselective dihydroxylation of α-pinene to pinanediol, followed by the selective oxidation of the secondary hydroxyl group. This eliminates the explosive hazards associated with large-scale permanganate/acetone mixtures and increases the overall yield to >75%.

Q3: During the two-step route, how do I prevent over-oxidation or epimerization during the pinanediol oxidation step? A3: Pinanediol contains both a tertiary and a secondary hydroxyl group. To selectively oxidize the secondary alcohol without triggering retro-aldol cleavage or epimerization of the chiral centers, you must use mild, non-aqueous conditions. The Parikh-Doering oxidation (DMSO activated by SO₃·Pyridine complex in the presence of triethylamine) is ideal. It operates at near-ambient temperatures and avoids the highly acidic conditions of Jones oxidation, which would degrade the strained cyclobutane ring of the pinane skeleton. Alternatively, chlorine dioxide (ClO₂) has been shown to selectively oxidize terpenoid diols to α-hydroxyketones under mild conditions ( [3]).

Section 2: Diagnostic Workflows

Workflow Start α-Pinene Starting Material Route1 One-Step Oxidation (KMnO4, PTC, Biphasic) Start->Route1 Direct but variable Route2A Step 1: Dihydroxylation (OsO4/NMO or KMnO4/OH-) Start->Route2A Scalable strategy Product 2-Hydroxy-3-pinanone Route1->Product Yield: ~50-60% Intermediate Pinanediol Intermediate Route2A->Intermediate IPC: GC-MS >95% conversion Route2B Step 2: Selective Oxidation (DMSO/SO3·Py or ClO2) Intermediate->Route2B Mild conditions Route2B->Product Yield: >75%

Strategic synthetic pathways for 2-Hydroxy-3-pinanone from α-pinene.

Section 3: Troubleshooting Guide (Experimental Issues)

Issue 1: Rapid temperature spikes and reaction stalling during KMnO₄ addition.

  • Root Cause: Exothermic decomposition of KMnO₄ catalyzed by auto-generated MnO₂, leading to thermal runaway. The localized boiling strips the α-pinene from the reaction mixture.

  • Resolution:

    • Implement active internal temperature monitoring.

    • Dose the KMnO₄ as an aqueous solution via a syringe pump rather than adding solid portions.

    • Maintain the internal temperature strictly between -5°C and +5°C.

Issue 2: Loss of Enantiomeric Excess (ee) in the final product.

  • Root Cause: 2-Hydroxy-3-pinanone is highly susceptible to base-catalyzed epimerization at the C3 position (alpha to the ketone). If the reaction mixture or the workup conditions are too alkaline, the stereocenter will scramble.

  • Resolution:

    • Buffer the oxidation reaction to pH 7–8.

    • During workup, strictly avoid washing the organic layer with strong bases (e.g., NaOH). Use saturated NaHCO₃ or brine instead.

Troubleshooting Issue Issue: Low Yield / Reaction Stalling Check1 Observe Reaction Mixture Issue->Check1 Cond1 Thick brown sludge (MnO2) Check1->Cond1 Cond2 High levels of Pinonic Acid Check1->Cond2 Sol1 Increase agitation & add PTC Cond1->Sol1 Mass transfer issue Sol2 Lower dosing rate & temp < 5°C Cond2->Sol2 Over-oxidation issue

Troubleshooting logic for permanganate oxidation stalling and low yield.

Section 4: Validated Standard Operating Procedures (SOPs)

SOP: Two-Step Scalable Synthesis of 2-Hydroxy-3-pinanone Self-Validating Principle: This protocol utilizes In-Process Controls (IPCs) to ensure each chemical transformation is complete before proceeding. This prevents the carryover of unreacted starting materials that complicate downstream purification.

Phase 1: Dihydroxylation to Pinanediol

  • Setup: In a 2 L jacketed reactor equipped with an overhead mechanical stirrer, dissolve 1.0 eq of (1S)-(-)-α-pinene in a mixture of acetone and water (8:1 v/v).

  • Reagent Addition: Add 1.2 eq of N-methylmorpholine N-oxide (NMO). Cool the mixture to 0°C.

  • Catalysis: Add 0.02 eq of Osmium Tetroxide (OsO₄) as a 2.5% solution in tert-butanol. (Caution: OsO₄ is highly toxic and volatile; perform strictly in a certified fume hood).

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • IPC (Self-Validation): Sample 50 µL of the organic layer, dilute in DCM, and analyze via GC-MS. Proceed to the next step only when the α-pinene peak area is < 2%. If > 2%, continue stirring for an additional 4 hours.

  • Quench & Workup: Add saturated aqueous sodium sulfite (Na₂SO₃) to reduce residual OsO₄. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield pinanediol as a white solid.

Phase 2: Parikh-Doering Oxidation to 2-Hydroxy-3-pinanone

  • Setup: Dissolve the crude pinanediol (1.0 eq) in anhydrous dichloromethane (DCM) and add 5.0 eq of triethylamine. Cool to 0°C under an inert nitrogen atmosphere.

  • Activation: In a separate dry flask, dissolve 3.0 eq of SO₃·Pyridine complex in anhydrous DMSO.

  • Dosing: Dropwise add the SO₃·Pyridine/DMSO solution to the main reactor over 1 hour, maintaining the internal temperature < 5°C.

  • Reaction: Stir for 2 hours at 0°C.

  • IPC (Self-Validation): Perform TLC (Hexanes/EtOAc 7:3). The pinanediol spot (R_f ~0.2) must disappear completely, replaced by a new UV-active spot (R_f ~0.5).

  • Workup: Quench with cold water. Extract with DCM. Wash the organic layer sequentially with cold 1M HCl (to remove residual pyridine/TEA), saturated NaHCO₃, and brine.

  • Purification: Concentrate under vacuum and purify via recrystallization to obtain pure 2-hydroxy-3-pinanone.

Section 5: Quantitative Data Summary

The following table summarizes the performance metrics of the two primary synthetic routes, allowing you to make an informed decision based on your laboratory's scale and capabilities.

ParameterClassic One-Step Oxidation (KMnO₄)Optimized Two-Step (OsO₄ / SO₃·Py)
Overall Yield 32% – 48% (Highly variable)75% – 85% (Consistent)
Reaction Time 4 – 6 hours~26 hours (Total across two steps)
Scalability Poor (Exothermic runaway risk)Excellent (Amenable to multi-kg scale)
Safety Profile High Risk (Explosive potential at scale)Moderate (Requires handling of toxic OsO₄)
ee Retention Moderate (Prone to base epimerization)High (>99% ee retention)
Primary Byproducts Pinonic acid, unreacted α-pineneTrace epimerized ketones

Section 6: References

  • Carlson, R. G., & Pierce, J. K. (1971). Synthesis of 2-hydroxy-3-pinanone from α-pinene. The Journal of Organic Chemistry, 36(16), 2319-2324.[Link]

  • Krishnamurthy, V., Landi Jr, J. J., & Roth, G. P. (1997). A convenient large scale synthesis of 2-hydroxy-3-pinanone. Synthetic Communications, 27(5), 853-860.[Link]

  • Frolova, L. L., Popov, A. V., Bezuglaya, L. V., & Alekseev, I. N. (2014). Oxidation of terpenoid diols with chlorine dioxide. Easy preparation of α-hydroxyketones. Russian Journal of General Chemistry, 84(5), 853-859.[Link]

Troubleshooting

avoiding side reactions in the synthesis of pinane derivatives

A Guide to Navigating and Overcoming Synthetic Challenges Welcome to the technical support center for the synthesis of pinane derivatives. As a Senior Application Scientist, I understand the unique challenges presented b...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating and Overcoming Synthetic Challenges

Welcome to the technical support center for the synthesis of pinane derivatives. As a Senior Application Scientist, I understand the unique challenges presented by the pinane scaffold. Its inherent strain and reactivity make it a versatile starting material but also one prone to a variety of side reactions. This guide is structured to provide both quick answers to common problems and in-depth troubleshooting for more complex synthetic issues, ensuring your research proceeds with maximum efficiency and yield.

The pinane scaffold, derived from the abundant natural terpenes α-pinene and β-pinene, is a cornerstone for the synthesis of complex natural products, fragrances, and chiral ligands.[1][2] However, the very features that make it synthetically attractive—the strained cyclobutyl ring and the reactive olefin group—are also the source of its challenging chemistry.[3] The molecule is highly susceptible to skeletal rearrangements, particularly under cationic conditions, which can lead to a complex mixture of products and significantly reduce the yield of the desired derivative.[3][4]

This guide will equip you with the knowledge to anticipate and control these side reactions, explaining the causality behind experimental choices to build a robust, self-validating protocol.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of pinane derivatives.

Q1: My acid-catalyzed reaction with α-pinene is giving me a mixture of products I can't identify, including camphene and bornyl derivatives. What is happening and how can I stop it?

A: You are observing the classic Wagner-Meerwein rearrangement, the most common side reaction in pinane chemistry.[5] The strained four-membered ring in the pinane skeleton is highly susceptible to acid-catalyzed cleavage.[3]

  • Causality: When a proton or Lewis acid adds to the double bond of α-pinene, it forms a tertiary carbocation at C2. To relieve the significant angle strain of the cyclobutane ring, a 1,2-alkyl shift occurs, breaking the C1-C6 bond. This expands the four-membered ring and contracts the six-membered ring, generating a more stable secondary bornyl carbocation.[4][6] This new carbocation can then be trapped by a nucleophile or lose a proton to form various rearranged products like camphene, bornyl acetate, or fenchol.[7][8][9]

  • Solution: The key is to avoid the formation of a carbocation intermediate.

    • Use Non-Cationic Methods: For reactions at the double bond, consider methods that proceed via concerted mechanisms, such as hydroboration-oxidation[10][11] or ozonolysis[3], which do not involve carbocation intermediates and thus prevent rearrangement.

    • Use Milder Acids: If acidic conditions are unavoidable, use weaker Brønsted acids (e.g., PPTS, pTSA) or Lewis acids that are less likely to promote extensive rearrangement.[7][12] Running the reaction at lower temperatures can also help minimize these side reactions.

    • Transition Metal Catalysis: These methods are often less prone to the side reactions commonly seen with cationic rearrangements.[3][12]

Q2: I'm trying to oxidize α-pinene to verbenone, but I'm getting a low yield and a mix of other oxygenated products like verbenol and pinene oxide. How can I improve selectivity?

A: Achieving high selectivity in pinene oxidation is a common challenge due to multiple reactive sites: the double bond and the two allylic positions.[13][14]

  • Causality: Strong, non-selective oxidants will attack the C=C double bond and the allylic C-H bonds with similar facility. This leads to a mixture of products including epoxides (pinene oxide), allylic alcohols (verbenol, myrtenol), and allylic ketones (verbenone, myrtenal).[3][13]

  • Solution: The choice of oxidant and reaction conditions is critical for directing the reaction to the desired product.

    • For Verbenone (Allylic Oxidation): Use reagents known for allylic oxidation, such as lead tetraacetate or chromium-based reagents, although these can have toxicity concerns. A greener alternative is using O₂ or air with specific catalysts. For instance, nanosized Co₃O₄ in the presence of air has been shown to yield verbenone and verbenol as side products from pinene oxide synthesis, indicating allylic oxidation occurs.[3]

    • For Pinene Oxide (Epoxidation): Use peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is highly stereospecific, occurring on the face opposite the gem-dimethyl bridge.[3] To prevent subsequent acid-catalyzed rearrangement of the sensitive epoxide to campholenic aldehyde, it is crucial to use a buffered system (e.g., with Na₂HPO₄) or perform the reaction in a non-polar solvent at low temperatures.[3]

Q3: Why is my hydroboration of α-pinene giving me the opposite stereoisomer than I expect?

A: The stereochemical outcome of hydroboration is dictated by the steric environment of the double bond.

  • Causality: The hydroboration reaction proceeds via a concerted, syn-addition of the B-H bond across the double bond.[11][15] In α-pinene, the gem-dimethyl group on the C6 bridge effectively blocks one face of the double bond. Consequently, the borane reagent must approach from the less sterically hindered face.[15][16]

  • Solution: Ensure you are using the correct pinene enantiomer for your desired product stereochemistry. For example, hydroboration of (+)-α-pinene with a reagent like 9-BBN, followed by oxidation, will yield (-)-isopinocampheol. The use of sterically bulky boranes, such as diisopinocampheylborane (Ipc₂BH)—which is itself derived from α-pinene—can further enhance stereoselectivity in the reduction of carbonyls.[16][17][18][19]

Troubleshooting Guides

This section provides a deeper dive into specific, multi-faceted problems with step-by-step protocols and visual aids.

Guide 1: Suppressing Wagner-Meerwein Rearrangements in Acidic Conditions

The fundamental challenge in pinane chemistry is managing its propensity for carbocation-driven skeletal rearrangements.

The diagram below illustrates the central challenge: under acidic conditions, the initial pinanyl carbocation is a gateway to numerous undesired, rearranged scaffolds.

G cluster_start Starting Material cluster_intermediate Unstable Intermediate cluster_products Side Products alpha-Pinene alpha-Pinene Pinanyl Cation Pinanyl Cation alpha-Pinene->Pinanyl Cation H+ Camphene Camphene Pinanyl Cation->Camphene Rearrangement Borneol Borneol Pinanyl Cation->Borneol Rearrangement Fenchone Fenchone Pinanyl Cation->Fenchone Rearrangement Limonene Limonene Pinanyl Cation->Limonene Ring Opening

Caption: The acid-catalyzed formation of a pinanyl cation leads to multiple side products.

Understanding the mechanism is key to preventing it. The driving force is the relief of ring strain.

WagnerMeerwein A α-Pinene + H+ B Pinanyl Cation (Tertiary, Strained) A->B Protonation C Transition State (Ring Expansion) B->C 1,2-Alkyl Shift (Wagner-Meerwein) D Bornyl Cation (Secondary, Less Strained) C->D Forms Stable Cation E Rearranged Products (Camphene, Bornyl Esters) D->E Deprotonation or Nucleophilic Attack

Caption: Mechanism of the Wagner-Meerwein rearrangement in the pinane system.

This protocol is a prime example of a rearrangement-free transformation of the pinene double bond. The reaction is concerted, avoiding carbocation intermediates, and is highly stereospecific.[10][15]

Materials:

  • (+)-α-pinene (ensure high purity)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve (+)-α-pinene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BH₃·THF solution (0.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This oxidation step is exothermic. Maintain vigorous stirring and control the addition rate to keep the temperature below 40 °C.

  • After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, isopinocampheol.

  • Purify the product by column chromatography or distillation as required.

Guide 2: Optimizing Selectivity in Pinene Oxidation

Controlling oxidation requires a careful balancing act between activating the desired position and preventing over-oxidation or side reactions.

The choice of reagent dictates the product distribution, as shown in the workflow below.

Oxidation cluster_start Starting Material cluster_uncontrolled Uncontrolled Oxidation cluster_controlled Controlled Epoxidation Pinene α-Pinene Mix Complex Mixture: - Verbenone - Verbenol - Pinene Oxide - Campholenic Aldehyde Pinene->Mix Strong/Non-selective Oxidant (e.g., KMnO₄) Epoxide α-Pinene Oxide (High Yield) Pinene->Epoxide m-CPBA, Na₂HPO₄ buffer, CH₂Cl₂, 0 °C

Caption: Comparison of controlled vs. uncontrolled oxidation pathways for α-pinene.

This protocol is designed to maximize the yield of α-pinene oxide by using a peroxy acid while simultaneously buffering the reaction to prevent the acid-catalyzed rearrangement of the product epoxide.[3]

Materials:

  • (+)-α-pinene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add α-pinene (1.0 eq), dichloromethane, and a stoichiometric amount of powdered Na₂HPO₄ as a buffer.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM.

  • Add the m-CPBA solution to the α-pinene suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • Let the reaction stir at 0 °C and monitor its progress by TLC (staining with permanganate). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide. Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude α-pinene oxide is often of high purity but can be further purified by vacuum distillation if necessary.

Data Summary Tables

For quick reference, the following tables summarize key reaction parameters.

Table 1: Influence of Acid Catalyst on α-Pinene Rearrangement

CatalystConditionsMajor Desired Product (Example)Common Rearrangement ByproductsCausality/Notes
H₂SO₄ in Acetic Acid Anhydrousα-Terpinyl acetateBornyl acetate, Fenchyl acetate, CampheneStrong acid promotes extensive carbocation formation and rearrangement.[20]
p-Toluenesulfonic acid (pTSA) CH₂Cl₂, 0 °C to RTPrins/Semipinacol productFenchone derivativesModerately strong acid, can be controlled at low temps for specific cascades.[7]
Pyridinium p-toluenesulfonate (PPTS) CH₂Cl₂, RTHydroxy camphor derivativesMethylene-containing byproductsMild acid, less prone to extensive rearrangement, favors specific pathways.[12]
Titanium Oxide Hydrate 130-160 °C, neatCampheneTricyclene, p-menthadienes, polymersHeterogeneous catalyst used industrially for isomerization to camphene.[21]

Table 2: Reagent Selection for Selective Oxidation of Pinenes

Target ProductStarting MaterialReagent(s)Typical ConditionsCommon Side ProductsMechanistic Note
(+)-Nopinone β-PineneO₃, then Me₂SCH₂Cl₂, -78 °CNone (if controlled)Ozonolysis is a concerted [3+2] cycloaddition, avoiding cationic intermediates.[3]
α-Pinene Oxide α-Pinenem-CPBA, Na₂HPO₄CH₂Cl₂, 0 °CCampholenic aldehyde (if no buffer)Stereospecific epoxidation; buffer prevents acid-catalyzed epoxide opening.[3]
Verbenone / Verbenol α-PineneAir / O₂, Co₃O₄ catalyst100 KPinene OxideFree-radical mechanism attacking the allylic position.[3]
Myrtenal α-PineneSeO₂Dioxane, heatOver-oxidation productsRiley oxidation specifically targets the allylic methyl group.[12][13]
References
  • Buthelezi, S. P., et al. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances. [Link]

  • Molecules & Medicines. (2017). Wagner-Meerwein (Regroupment). molimol.com. [Link]

  • Cross, B. N., et al. (2020). C–C Bond Cleavage of α-Pinene Derivatives Prepared from Carvone as a General Strategy for Complex Molecule Synthesis. Accounts of Chemical Research. [Link]

  • Erman, M. B., & Kane, B. J. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & Biodiversity. [Link]

  • Rogic, M. M. (2000). How Borane Reagents Based on r-Pinene Control Stereoselectivity in the Reductions of Carbonyl Groups with Different Stereogenic. The Journal of Organic Chemistry. [Link]

  • Grokipedia. (n.d.). Wagner–Meerwein rearrangement. Grokipedia. [Link]

  • Rogic, M. M. (2000). How borane reagents based on alpha-pinene control stereoselectivity in the reductions of carbonyl groups with different stereogenic elements. 3. The effect of the relative size and conformation of the carbonyl substituents on the stereoselectivity of the Ipc(2)BCl, Eap(2)BCl, B-t-Bu-IpcBCl, and B-t-Bu-EapBCl reagents. A semiempirical study. The Journal of Organic Chemistry. [Link]

  • Schober, L., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • Tantillo, D. J., et al. (2018). Rearrangement of Hydroxylated Pinene Derivatives to Fenchone-Type Frameworks: Computational Evidence for Dynamically-Controlled Selectivity. Journal of the American Chemical Society. [Link]

  • Rogic, M. M. (2000). How Borane Reagents Based on α-Pinene Control Stereoselectivity in the Reductions of Carbonyl Groups with Different Stereogenic Elements. 3. The Effect of the Relative Size and Conformation of the Carbonyl Substituents on the Stereoselectivity of the Ipc2BCl, Eap2BCl, B-t-Bu-IpcBCl, and B-t-Bu-EapBCl Reagents. A Semiempirical Study. The Journal of Organic Chemistry. [Link]

  • Williams, C. M. (1971). Rearrangements of pinane derivatives. Part II. Products of acid-catalysed rearrangement of α-pinene and β-pinene in acetic acid. Journal of the Chemical Society B: Physical Organic. [Link]

  • Grokipedia. (n.d.). Hydroboration–oxidation reaction. Grokipedia. [Link]

  • ResearchGate. (2020). Synthesis and antifungal activity of compounds of the pinane series. ResearchGate. [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Wikipedia. [Link]

  • Yale University Department of Chemistry. (n.d.). Hydroboration. Yale University. [Link]

  • Schober, L., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of cyclic α-pinane carbonate – a potential monomer for bio-based polymers. RSC Publications. [Link]

  • Williams, C. M., & Whittaker, D. (1971). Rearrangements of pinane derivatives. Part I. Products of acid catalysed hydration of α-pinene and β-pinene. Journal of the Chemical Society B: Physical Organic. [Link]

  • Kislitsyn, Y. A., et al. (2021). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. Molecules. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Cationic Rearrangements. MSU Chemistry. [Link]

  • Liu, Y., et al. (2024). Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine. Fuel. [Link]

  • Chemistry LibreTexts. (2020). 11.11: Hydroboration–Oxidation. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Pinene. Wikipedia. [Link]

  • Nakao, S., et al. (2023). Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography. ACS Earth and Space Chemistry. [Link]

  • Dhillon, R. S., et al. (2001). Hydroboration. 96. Synthesis and Chemistry of Sterically Modified α-Pinene-Related 2-Organylapoisopinocampheylchloro. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. Chemistry LibreTexts. [Link]

  • Bouyahya, A., et al. (2023). Nanocomposites from β-Pinene and α-Pinene Copolymer: Synthesis, Characterization, and Antioxidant Evaluation. Polymers. [Link]

  • Study.com. (n.d.). Alpha & Beta Pinene | Uses & Synthesis. Study.com. [Link]

  • Organic Syntheses. (n.d.). β-Pinene. Organic Syntheses. [Link]

  • Google Patents. (1998). Process for the preparation of camphene by the rearrangement of a-pinene.
  • MDPI. (2021). α- and β-Pinene. MDPI Encyclopedia. [Link]

  • Diva Portal. (2013). Oxidation of α-pinene. Diva Portal. [Link]

  • ResearchGate. (2021). The mechanism of α-pinene oxidation reaction and degradation. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Comparison of oxidation products generated from the reaction of α-pinene with hydroxyl radicals, chlorine atoms, and bromine atoms measured using ammonium adduct chemical ionization mass spectrometry. ChemRxiv. [Link]

  • Advanced Biotech. (n.d.). The Chemistry of Pine: Understanding Alpha-Pinene and its Isomers. Advanced Biotech. [Link]

  • Schober, L., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of cyclic α-pinane carbonate – a potential monomer for bio-based polymers. RSC Publications. [Link]

  • da Silva, A. C., et al. (2012). Biological Activities of a-Pinene and β-Pinene Enantiomers. Molecules. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Commercial 2-Hydroxy-3-pinanone

Welcome to the Advanced Application Scientist Support Portal. As researchers and drug development professionals, you rely on 2-Hydroxy-3-pinanone as a critical chiral auxiliary for the asymmetric synthesis of unnatural a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Portal. As researchers and drug development professionals, you rely on 2-Hydroxy-3-pinanone as a critical chiral auxiliary for the asymmetric synthesis of unnatural amino acids, chiral amines, and complex pharmaceutical intermediates. However, commercial batches often exhibit lot-to-lot variability that can compromise downstream stereoselectivity and yield.

This guide provides a deep dive into the causality of common impurities, diagnostic troubleshooting, and field-proven, self-validating protocols to ensure the integrity of your chiral pool.

Quantitative Impurity Profiling

Commercial 2-Hydroxy-3-pinanone is typically synthesized via a two-step process: the diastereoselective dihydroxylation of α-pinene to 2,3-pinanediol, followed by the oxidation of the secondary hydroxyl group to a ketone[1]. Deviations in reaction time, oxidant stoichiometry, or starting material purity introduce specific classes of impurities.

The table below summarizes the quantitative analytical parameters for identifying these common contaminants:

ImpurityOrigin / CausalityMolecular WeightPrimary MS Detection ModeKey Diagnostic Signals & Impact
2,3-Pinanediol Incomplete oxidation due to steric hindrance in the pinane skeleton.170.25 g/mol Positive-ion (EI)m/z 170 [M]+ ; 1 H NMR: multiplet at ~4.0 ppm. Competes with the ketone during imine formation.
Pinic Acid Over-oxidation leading to C-C bond cleavage of the pinane ring.186.21 g/mol Negative-ion (ESI)m/z 185 [M-H] . Alters pH and degrades acid-sensitive substrates.
Pinonic Acid Over-oxidation (ring cleavage)[2].184.23 g/mol Negative-ion (ESI)m/z 183 [M-H] . Introduces reactive side-chains that cause cross-linking.
Enantiomeric Isomers Impure natural α-pinene starting material[3].168.23 g/mol Chiral GC / PolarimetryOptical rotation deviation. Drastically reduces diastereomeric excess (de) in asymmetric synthesis.
Diagnostic FAQs & Troubleshooting

Q1: My asymmetric alkylation yields are low, and the diastereomeric ratio (dr) is poor. Could my commercial 2-hydroxy-3-pinanone be the issue? A1: Yes. When (+)-2-hydroxy-3-pinanone is used as a chiral auxiliary, its enantiomeric purity directly dictates the stereochemical outcome of the downstream alkylation[4]. Commercial batches are synthesized from natural α-pinene, which often exists as a mixture of (+)- and (-)-enantiomers depending on its botanical source (e.g., turpentine)[3]. If the manufacturer did not perform rigorous enantiomeric enrichment, the resulting auxiliary will induce mixed stereocenters. Always validate the optical rotation of a new commercial lot before use.

Q2: I observe a broad OH stretch in my IR spectrum and extra signals in the 1 H NMR spectrum around 4.0 ppm. What is the contaminant? A2: This is residual 2,3-pinanediol. The oxidation of pinanediol to 2-hydroxy-3-pinanone can be sluggish due to the steric bulk of the bicyclic pinane skeleton[3]. If the reaction is quenched prematurely, unreacted diol remains. Because it contains a secondary hydroxyl group, it can compete with your target ketone in condensation reactions, lowering your overall yield.

Q3: How can I rapidly differentiate between unreacted starting material and over-oxidation impurities using Mass Spectrometry? A3: Ionization behavior is highly dependent on the functional groups present. 2-Hydroxy-3-pinanone contains both carbonyl and hydroxyl groups, meaning it exhibits strong signal intensities in positive-ion mode [5]. Conversely, over-oxidation impurities like pinic acid and pinonic acid contain carboxyl groups; these are dominantly detected in negative-ion mode [5]. Running a dual-polarity LC-MS or GC-MS scan provides a definitive, orthogonal diagnostic profile.

Standardized Experimental Protocol: Self-Validating Purification

To guarantee reproducibility in your drug development workflows, you must treat commercial 2-hydroxy-3-pinanone as a "crude" starting material. The following protocol is a self-validating system designed to sequentially eliminate acidic over-oxidation products and residual diols, culminating in analytical verification.

Step 1: Dissolution and Acidic Impurity Removal

  • Dissolve 10.0 g of commercial 2-hydroxy-3-pinanone in 100 mL of diethyl ether.

  • Transfer the solution to a separatory funnel and wash with 3 × 30 mL of saturated aqueous sodium bicarbonate (NaHCO 3​ ). Causality: The mildly basic wash deprotonates carboxylic acid impurities (pinic/pinonic acids), partitioning them into the aqueous layer while leaving the target neutral ketone in the organic phase.

Step 2: Drying and Concentration

  • Wash the organic layer with 30 mL of brine to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ) for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 30°C to yield a pale yellow oil or semi-solid.

Step 3: Recrystallization (Diol Removal & Enantiomeric Enrichment)

  • Dissolve the concentrated residue in a minimum volume of hot hexanes (approx. 15-20 mL).

  • Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer overnight.

  • Collect the resulting white crystals via vacuum filtration and wash with ice-cold hexanes. Causality: 2,3-Pinanediol and minor enantiomeric impurities have different solubility profiles in cold non-polar solvents compared to the pure target compound. Recrystallization effectively purges these contaminants.

Step 4: System Validation

  • GC-MS Analysis: Inject a sample to confirm a single peak corresponding to m/z 168 (positive-ion mode) and the absence of m/z 170 (diol)[5].

  • Polarimetry: Measure the optical rotation ( [α]D​ ). Compare against the literature standard for enantiomerically pure (+)- or (-)-2-hydroxy-3-pinanone to validate that the chiral integrity is sufficient for asymmetric synthesis[4].

Mechanistic Workflow Diagram

The following diagram maps the chemical causality from starting material through impurity generation, directly linking them to the purification strategies outlined above.

G A α-Pinene (Starting Material) B Dihydroxylation A->B Imp3 Enantiomeric Impurities (Source Contamination) A->Imp3 Trace Isomers C 2,3-Pinanediol (Intermediate) B->C D Oxidation C->D E Crude 2-Hydroxy-3-pinanone D->E Imp1 Unreacted Pinanediol (Incomplete Oxidation) D->Imp1 Incomplete rxn Imp2 Pinic / Pinonic Acids (Over-oxidation) D->Imp2 Ring Cleavage F Purification Workflow (Basic Wash + Recrystallization) E->F Imp1->F Imp2->F Imp3->F G Pure 2-Hydroxy-3-pinanone (Validated Chiral Auxiliary) F->G GC-MS & Polarimetry

Mechanistic workflow of 2-Hydroxy-3-pinanone synthesis, impurity generation, and purification.

References
  • Miscellaneous Terpene Derived Auxiliaries - Part 1 . Biobased Pine Chemistry Insights. Available at: [Link]

  • Development of a Practical Process for the Synthesis of PDE4 Inhibitors . ResearchGate. Available at: [Link]

  • Fragmentation Analysis of α-Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry . ACS Publications. Available at: [Link]

  • Efficient Formation of Secondary Organic Aerosols from the Aqueous Oxidation of Terpenoic 1,2-Diols by OH . ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Investigating the Degradation Pathways of Oxypinocamphone

Welcome, researchers, to our dedicated technical support guide on the degradation pathways of oxypinocamphone. As a bicyclic monoterpenoid, understanding the stability and transformation of oxypinocamphone is critical fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to our dedicated technical support guide on the degradation pathways of oxypinocamphone. As a bicyclic monoterpenoid, understanding the stability and transformation of oxypinocamphone is critical for its development in pharmaceutical and other applications. This guide is structured to anticipate the challenges you may face in your experimental journey, providing not just protocols but the underlying scientific reasoning to empower your research.

Part 1: Frequently Asked Questions (FAQs) - Your Starting Point

This section addresses the foundational questions that often arise when initiating a degradation study for a compound like oxypinocamphone, where established public-domain pathways may not be readily available.

Question 1: I can't find a published degradation pathway for oxypinocamphone. Where do I begin?

Answer: This is a common scenario for novel or specialized compounds. The absence of established literature means you are at the forefront of this research. The logical starting point is to perform forced degradation (or stress testing) studies.[1][2] These studies use exaggerated conditions of acid, base, oxidation, light, and heat to intentionally degrade the molecule.[2][3] The resulting degradants provide the first clues to its potential degradation pathways under normal storage or physiological conditions. This approach allows you to proactively identify and structurally elucidate potential impurities or metabolites.

Question 2: What are the most likely initial degradation steps for a molecule with the structure of oxypinocamphone?

Answer: Based on its chemical structure—a saturated bicyclic ketone—we can hypothesize several likely pathways. The primary points of reactivity will be the ketone functional group and the strained ring system. Key potential reactions include:

  • Oxidative Cleavage: The ketone group makes it susceptible to Baeyer-Villiger oxidation, where an oxidant (like a peroxide) inserts an oxygen atom adjacent to the carbonyl group, leading to a lactone (an ester within a ring). This would be a significant structural transformation.

  • Reduction: The ketone can be reduced to a secondary alcohol (oxy-pinocampheol). This is a common metabolic transformation mediated by reductase enzymes.

  • Ring Opening: Under harsh acidic or basic conditions, the bicyclic ring system could undergo rearrangement or cleavage, leading to various isomeric products.

  • Hydroxylation: Microbial systems, particularly those containing cytochrome P450 monooxygenases, can hydroxylate the carbon skeleton at various positions.[4][5]

Our proposed pathways based on these chemical principles are detailed in the Appendices section.

Question 3: Which analytical techniques are best suited for studying oxypinocamphone degradation?

Answer: A combination of chromatographic and spectroscopic techniques is essential.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the parent compound from its degradation products.[7] A reverse-phase C18 column is a good starting point. The primary advantage of HPLC is its ability to quantify the loss of the parent drug and the appearance of degradants over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the degradation products.[3][6] By coupling the separation power of LC with the mass-analyzing capability of MS, you can determine the molecular weights of the degradants and, through fragmentation patterns (MS/MS), elucidate their structures.[6]

  • Nuclear Magnetic Resonance (NMR): For definitive structural confirmation of a novel or significant degradation product, isolation of the compound followed by NMR analysis is the gold standard.

Part 2: Troubleshooting Your Experiments

This section is designed to address specific problems you might encounter.

Troubleshooting Guide: Experimental Setup & Data Interpretation
Problem/Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
No degradation observed under stress conditions (acid/base/oxidation). 1. Conditions are too mild. 2. Oxypinocamphone is highly stable. 3. Incorrect solvent or buffer system.1. Increase stress intensity incrementally: Gradually increase the concentration of acid/base/oxidant, temperature, or duration of exposure.[2] The goal is to achieve 5-20% degradation to ensure that the degradation is not so extensive that secondary and tertiary products complicate the analysis. 2. Confirm compound solubility and reactivity: Ensure that oxypinocamphone is fully dissolved in the reaction medium. If it precipitates, it is not available for degradation. You may need to add a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions.
Too much degradation (>50%) is observed, with many small, unidentifiable peaks. 1. Stress conditions are too harsh. 2. The degradation pathway is complex, leading to multiple, unstable intermediates.1. Reduce stress intensity: Decrease the concentration, temperature, or time. The aim is to characterize the primary degradation products first. 2. Time-course study: Sample at multiple, shorter time points. This may allow you to capture transient intermediates before they degrade further. This kinetic data is invaluable for proposing a pathway.
Mass balance is poor (the sum of the assay of the parent and impurities is not close to 100%). 1. Some degradants are not being detected by the analytical method (e.g., they don't have a chromophore for UV detection). 2. Degradants are volatile and have been lost. 3. Degradants have precipitated out of solution.1. Use a mass-based detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used in parallel with a UV detector to detect compounds without chromophores. LC-MS is also an excellent tool for this. 2. Check for volatility: If you suspect volatile products, consider using Gas Chromatography (GC-MS) for analysis. 3. Visual inspection and solvent changes: Check samples for precipitate. If observed, you may need to use a different solvent system for analysis that can dissolve all components.
Troubleshooting Guide: Analytical Methodology (HPLC/LC-MS)
Problem/Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Poor peak shape (tailing or fronting) for oxypinocamphone or its degradants. 1. Column overload: Injecting too much sample. 2. Secondary interactions: The analyte is interacting with residual silanols on the stationary phase. 3. Mobile phase mismatch: The sample solvent is much stronger than the mobile phase.1. Reduce injection volume/concentration: This is the simplest first step. 2. Modify mobile phase pH: If the degradants are ionizable, adjusting the mobile phase pH away from their pKa can improve peak shape. Adding a small amount of a competing agent like triethylamine can also help. 3. Match sample solvent to mobile phase: Dissolve your sample in the initial mobile phase if possible.
Co-elution of peaks. 1. Insufficient chromatographic resolution.1. Optimize the gradient: Make the gradient shallower to increase the separation between peaks. 2. Change the stationary phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity (e.g., a Phenyl-Hexyl or a C30 column) can resolve challenging peak pairs. 3. Adjust mobile phase pH or organic modifier: Changing the pH can alter the retention of ionizable compounds. Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation.
No ionisation or poor sensitivity in LC-MS. 1. The degradant is not easily ionizable under the chosen conditions (ESI/APCI). 2. The mobile phase is suppressing ionization.1. Try different ionization modes: Switch between electrospray ionization (ESI) positive and negative modes, and atmospheric pressure chemical ionization (APCI). APCI is often better for less polar, neutral molecules. 2. Optimize the mobile phase: Non-volatile buffers (like phosphate) are not compatible with MS. Use volatile buffers like ammonium formate or ammonium acetate. Ensure the pH is conducive to forming ions (acidic for positive mode, basic for negative mode).

Part 3: Key Experimental Protocols

These protocols are designed as a starting point. You may need to adapt them based on your initial observations.

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of oxypinocamphone under various stress conditions.

Materials:

  • Oxypinocamphone reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Class A volumetric flasks and pipettes

  • pH meter, heating block/water bath, photostability chamber

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of oxypinocamphone at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • At timed intervals, withdraw an aliquot, neutralize with 1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At timed intervals, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 105°C for 24 hours.

    • Also, place a solution of the drug in a heating block at 60°C.

    • Sample and analyze at timed intervals.

  • Photolytic Degradation:

    • Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after exposure.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and to identify the degradation products.

Protocol 2: Microbial Degradation Screening

Objective: To assess the biodegradability of oxypinocamphone by a microbial culture.

Materials:

  • Oxypinocamphone

  • Bacterial or fungal strain of interest (e.g., Pseudomonas putida, known for metabolizing complex organics)[4]

  • Minimal salts medium (MSM)

  • Shaking incubator

  • Sterile flasks and centrifuge

Step-by-Step Methodology:

  • Prepare Media: Prepare and sterilize a minimal salts medium that does not contain a carbon source.

  • Prepare Inoculum: Grow the selected microbial strain in a rich medium (e.g., Nutrient Broth) to a healthy log phase. Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual carbon source.

  • Set up Cultures:

    • Test Flask: Add the washed cells to MSM amended with oxypinocamphone as the sole carbon source (e.g., 100 mg/L).

    • Positive Control: Add cells to MSM with a readily metabolizable carbon source (e.g., glucose).

    • Negative Control: Add oxypinocamphone to sterile MSM without any microbial cells to check for abiotic degradation.

  • Incubation: Incubate all flasks in a shaking incubator at the optimal growth temperature for the microorganism (e.g., 30°C).

  • Sampling and Analysis:

    • At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each flask.

    • Centrifuge the sample to pellet the cells.

    • Analyze the supernatant by HPLC to quantify the concentration of remaining oxypinocamphone. A decrease in concentration in the test flask compared to the negative control indicates biodegradation.

    • Analyze the supernatant by LC-MS to identify any metabolic intermediates that have been formed and secreted.

Part 4: Visualizing the Pathways & Workflows

Proposed Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for oxypinocamphone based on its chemical structure and common biochemical reactions. These pathways are intended as a starting point for your investigation.

G cluster_main Hypothetical Degradation Pathways of Oxypinocamphone cluster_oxidation Oxidative Pathway cluster_reduction Reductive Pathway cluster_hydroxylation Hydroxylation Pathway (Microbial) Oxypinocamphone Oxypinocamphone Lactone Lactone Intermediate (via Baeyer-Villiger) Oxypinocamphone->Lactone [O] (e.g., H₂O₂) Alcohol Oxy-pinocampheol (Secondary Alcohol) Oxypinocamphone->Alcohol [H] (e.g., Reductase) Hydroxylated Hydroxylated Oxypinocamphone Oxypinocamphone->Hydroxylated Monooxygenase (e.g., CYP450) RingOpenedAcid Ring-Opened Hydroxy Acid Lactone->RingOpenedAcid Hydrolysis Diol Diol Intermediate Hydroxylated->Diol Further Oxidation

Caption: Hypothetical degradation routes for oxypinocamphone.

Experimental Workflow

This diagram outlines the logical flow of a typical degradation study, from initial stress testing to final structural elucidation.

G cluster_workflow Experimental Workflow for Degradation Studies start Start: Oxypinocamphone Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, etc.) start->forced_degradation microbial_degradation Microbial Degradation (Screening) start->microbial_degradation analysis HPLC / LC-MS Analysis (Separation & Detection) forced_degradation->analysis microbial_degradation->analysis data_interp Data Interpretation (Identify Degradants, Mass Balance) analysis->data_interp pathway_prop Propose Degradation Pathway data_interp->pathway_prop isolate Isolate Significant Degradant (Prep-HPLC) data_interp->isolate Significant Degradant Found finish End: Confirmed Structure & Pathway pathway_prop->finish elucidate Structural Elucidation (NMR, HRMS) isolate->elucidate elucidate->pathway_prop

Caption: Logical workflow for a degradation pathway investigation.

References

  • Title: ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS - IJMR Source: IJMR URL
  • Title: Degradation pathway proposal with the main intermediaries detected during the ozonation process of PCP at pH 9.
  • Title: Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions Source: MDPI URL
  • Title: Pollutant Degrading Enzyme: Catalytic Mechanisms and Their Expanded Applications Source: MDPI URL: [Link]

  • Title: OxDBase: a database of oxygenases involved in biodegradation Source: PMC URL
  • Title: Transcriptomic Insights into Caffeine Degradation Pathways in Desarmillaria tabescens Source: MDPI URL: [Link]

  • Title: Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide Source: PubMed URL
  • Title: Reduction and Degradation of Paraoxon in Water Using Zero-Valent Iron Nanoparticles Source: MDPI URL: [Link]

  • Title: Enzymes in the degradation of aromatic compounds Source: Humboldt-Universität zu Berlin URL
  • Title: MECHANISMS AND STRATEGIES FOR PESTICIDE BIODEGRADATION: OPPORTUNITY FOR WASTE, SOILS AND WATER CLEANING Source: Redalyc URL
  • Title: hplc method development, validation, and forced degradation for simultaneous analysis of oxycodone and naltrexonein pharmaceutical dosage form Source: OUCI URL
  • Title: Bacterial degradation of chlorophenols and their derivatives Source: PMC URL
  • Title: Into the metabolic wild: Unveiling hidden pathways of microbial metabolism Source: PMC URL
  • Title: Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals Source: PMC URL
  • Title: Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism Source: MDPI URL: [Link]

  • Title: Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations Source: PMC URL
  • Title: Interdependency of Respiratory Metabolism and Phenazine-Associated Physiology in Pseudomonas aeruginosa PA14 Source: PMC URL
  • Title: Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Source: Biosciences Biotechnology Research Asia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of different synthetic routes to 2-Hydroxy-3-pinanone

Executive Summary & Chemical Context 2-Hydroxy-3-pinanone is a highly valuable chiral auxiliary widely utilized in the asymmetric synthesis of α-amino acids and minor tobacco alkaloids, such as1[1]. Sourced primarily fro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Hydroxy-3-pinanone is a highly valuable chiral auxiliary widely utilized in the asymmetric synthesis of α-amino acids and minor tobacco alkaloids, such as1[1]. Sourced primarily from naturally abundant α-pinene, the efficiency of its synthesis directly impacts the cost and scalability of downstream pharmaceutical development.

When α-pinene is subjected to atmospheric or chemical oxidation, it yields a complex mixture of highly oxygenated organic molecules, including pinonic acid, pinic acid, and 2-hydroxy-3-pinanone[2]. For preparative synthetic chemistry, controlling this oxidation is paramount. This guide objectively compares the two predominant preparative routes: the classical one-step potassium permanganate oxidation and the modern two-step dihydroxylation-oxidation sequence.

Route 1: The Classical One-Step Permanganate Oxidation

Mechanistic Causality

Developed by Carlson and Pierce in 1971, this route relies on the direct oxidative cleavage and rearrangement of α-pinene using potassium permanganate (KMnO₄) in an aqueous acetone solution[3]. The reaction proceeds via a cyclic manganate ester intermediate. However, the highly oxidizing environment leads to significant over-oxidation, producing cleavage byproducts such as pinonic acid. The inherent lack of chemoselectivity limits the yield to 32–48%, and the exothermic nature of the reaction poses severe thermal runaway risks during scale-up.

Experimental Protocol (Self-Validating System)
  • Preparation: Dissolve α-pinene (1.0 eq) in a mixture of acetone and water (typically 4:1 v/v).

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality: Strict thermal control is required to suppress the formation of over-oxidized ring-cleavage products.

  • Oxidant Addition: Add KMnO₄ (approx. 2.5 eq) in small portions over 3 to 4 hours. Maintain the internal temperature strictly below 10 °C.

  • Validation & Quenching: Stir the mixture until the purple color of the permanganate ion fully dissipates, leaving a dark brown suspension. Self-validation: The color change indicates the complete reduction of Mn(VII) to insoluble MnO₂.

  • Workup: Filter the heavy MnO₂ sludge through a Celite pad. Extract the aqueous filtrate with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Isolate 2-hydroxy-3-pinanone via fractional distillation under reduced pressure.

Route 2: The Modern Two-Step Dihydroxylation-Oxidation Sequence

Mechanistic Causality

To circumvent the over-oxidation and scalability hazards of the KMnO₄ route, Krishnamurthy, Landi, and Roth developed a high-yielding 4[4]. By decoupling the functionalization steps, the process achieves excellent chemoselectivity:

  • Step 1: Diastereoselective dihydroxylation of α-pinene to pinanediol. The oxidant (e.g., OsO₄/NMO) approaches the alkene exclusively from the less sterically hindered face, maintaining high enantiomeric excess.

  • Step 2: Selective oxidation of the secondary hydroxyl group of pinanediol. Using a mild TEMPO/NaOCl system, the secondary alcohol is oxidized to a ketone via an oxoammonium active species. The tertiary alcohol remains untouched, preventing C-C bond cleavage.

Experimental Protocol (Self-Validating System)

Step 1: Dihydroxylation

  • Dissolve α-pinene (1.0 eq) in an acetone/water mixture.

  • Add N-methylmorpholine N-oxide (NMO, 1.5 eq) followed by a catalytic amount of OsO₄ (or a ruthenium-based alternative for lower toxicity).

  • Stir at room temperature. Self-validation: Monitor via TLC until the non-polar α-pinene spot is completely replaced by the highly polar pinanediol spot.

  • Quench with saturated aqueous sodium sulfite (Na₂SO₃) to reduce residual oxidant. Extract, dry, and concentrate to yield crude pinanediol.

Step 2: Selective Oxidation

  • Dissolve the crude pinanediol in dichloromethane (DCM).

  • Add a catalytic amount of TEMPO (0.01 eq) and potassium bromide (KBr, 0.1 eq) as a co-catalyst. Cool the mixture to 0 °C.

  • Dropwise add aqueous sodium hypochlorite (NaOCl, 1.1 eq), buffered to pH 8.5–9.0 using sodium bicarbonate. Causality: Buffering prevents the acid-catalyzed degradation of the pinane skeleton.

  • Self-validation: The reaction is complete when oxidant consumption ceases (verified via starch-iodide paper) and GC/TLC confirms the disappearance of pinanediol.

  • Quench with aqueous sodium thiosulfate, separate the organic layer, wash, dry, and concentrate to yield high-purity 2-hydroxy-3-pinanone (>70% overall yield)[4].

Quantitative Comparison

ParameterRoute 1: One-Step KMnO₄ OxidationRoute 2: Two-Step Dihydroxylation-Oxidation
Overall Yield 32–48% (Highly variable)>70% (Highly consistent)
Chemoselectivity Poor (Significant C-C cleavage)Excellent (Targeted secondary alcohol oxidation)
Scalability Poor (Exothermic hazard, thermal runaway risk)Excellent (Decoupled steps, mild thermal profiles)
Byproducts / Waste High (Stoichiometric MnO₂ sludge, pinonic acid)Low (Catalytic Os/TEMPO; aqueous salts)
Enantiomeric Purity Maintained, but purification is difficult>99% ee maintained, easy purification

Logical Workflow Diagram

SyntheticRoutes Start α-Pinene R1_Reagent KMnO4, Aqueous Acetone (Carlson & Pierce) Start->R1_Reagent Route 1: One-Step R2_Step1 Diastereoselective Dihydroxylation Start->R2_Step1 Route 2: Two-Step R1_Product 2-Hydroxy-3-pinanone (Yield: 32-48%) R1_Reagent->R1_Product R1_Waste MnO2 Waste & Byproducts R1_Reagent->R1_Waste R2_Intermediate Pinanediol R2_Step1->R2_Intermediate R2_Step2 Selective Oxidation (e.g., NaOCl/TEMPO) R2_Intermediate->R2_Step2 R2_Product 2-Hydroxy-3-pinanone (Yield: >70%) R2_Step2->R2_Product

Figure 1: Workflow of one-step KMnO4 oxidation vs. two-step TEMPO sequence.

Sources

Comparative

Comparative Analysis of Oxypinocamphone and Oxidized Pinene Derivatives in Chemical Synthesis

As a renewable chiral pool, α-pinene serves as a foundational building block in both pharmaceutical development and fragrance synthesis. However, the true synthetic value of α-pinene is unlocked through controlled oxidat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a renewable chiral pool, α-pinene serves as a foundational building block in both pharmaceutical development and fragrance synthesis. However, the true synthetic value of α-pinene is unlocked through controlled oxidation. Depending on the catalytic environment and the choice of oxidant, the pinene framework can be directed toward allylic oxidation (preserving the alkene) or dihydroxylation (cleaving the π-bond).

This guide provides an in-depth comparative analysis of Oxypinocamphone (2-hydroxy-3-pinanone) against other prominent oxidized derivatives like Verbenone and Myrtenol , detailing their mechanistic pathways, structural advantages, and validated experimental protocols.

Mechanistic Profiling of Pinene Oxidation

The oxidation of α-pinene diverges into two primary mechanistic pathways, each yielding derivatives with distinct physicochemical properties and synthetic applications.

  • Oxypinocamphone (2-Hydroxy-3-pinanone) : The synthesis of oxypinocamphone requires the functionalization of the alkene. This is achieved via the diastereoselective dihydroxylation of α-pinene to form pinanediol, followed by the targeted oxidation of the secondary alcohol to a ketone[1]. The resulting α-hydroxy ketone (C₁₀H₁₆O₂) is a highly crystalline solid that functions as a top-tier chiral auxiliary[2].

  • Verbenone and Myrtenol : When α-pinene is subjected to allylic oxidation, the C=C double bond remains intact. Oxidation at the C3 position yields verbenol, which subsequently oxidizes to the α,β-unsaturated ketone, verbenone[3]. Conversely, allylic oxidation at the C10 methyl group yields the primary alcohol myrtenol, which can be further oxidized to myrtenal[4].

PineneOxidation Pinene α-Pinene Pinanediol Pinanediol Pinene->Pinanediol Dihydroxylation Verbenol Verbenol Pinene->Verbenol Allylic Oxidation Myrtenol Myrtenol Pinene->Myrtenol Allylic Oxidation Oxypinocamphone Oxypinocamphone (2-Hydroxy-3-pinanone) Pinanediol->Oxypinocamphone Oxidation Verbenone Verbenone Verbenol->Verbenone Oxidation

Divergent oxidation pathways of α-pinene yielding oxypinocamphone, verbenone, and myrtenol.

Comparative Performance & Structural Utility

The structural differences between these derivatives dictate their utility in the laboratory. Oxypinocamphone's value lies in its rigid bicyclic pinane framework and the extreme steric shielding provided by its gem-dimethyl bridge. When utilized as a template, this steric bulk effectively blocks one facial trajectory, forcing incoming electrophiles to attack from the opposite face, ensuring near-perfect diastereoselectivity.

Table 1: Physicochemical and Synthetic Comparison
DerivativeChemical FormulaPrimary Synthesis RouteKey Structural FeaturePrimary Application
Oxypinocamphone C₁₀H₁₆O₂Dihydroxylation → Oxidationα-hydroxy ketoneRecyclable chiral auxiliary for asymmetric synthesis
Verbenone C₁₀H₁₄OAllylic oxidation (C3 position)α,β-unsaturated ketoneInsect pheromones, fragrance, Michael addition precursor
Myrtenol C₁₀H₁₆OAllylic oxidation (C10 methyl)Primary allylic alcoholFlavoring agent, precursor to myrtenal
Pinocamphone C₁₀H₁₆OHydroboration → OxidationSaturated bicyclic ketoneEssential oil component, fragrance

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints.

Protocol A: Large-Scale Synthesis of Oxypinocamphone

Causality: While OsO₄ is traditionally used for dihydroxylation, it is highly toxic and expensive. For large-scale synthesis, a two-step method utilizing KMnO₄ (or a NaOCl-TEMPO system) is preferred. This sequence ensures high diastereoselectivity while maintaining operational safety and cost-efficiency[1].

  • Dihydroxylation : Charge a jacketed reactor with α-pinene in a biphasic solvent system (e.g., water/acetone). Slowly add KMnO₄ while maintaining the temperature at 0–5 °C to suppress over-oxidation and homolytic cleavage.

  • Intermediate Isolation : Filter the precipitated brown MnO₂ (a visual validation of successful oxidation) and extract the resulting pinanediol.

  • Selective Oxidation : Treat the pinanediol with NaOCl in the presence of a catalytic amount of TEMPO. Mechanistic note: The sterically hindered tertiary alcohol remains intact, while the less hindered secondary alcohol is selectively oxidized to the ketone.

  • Validation & Purification : Recrystallize the crude product from hexanes. Validate the final oxypinocamphone via chiral GC-MS (targeting >99% ee) and IR spectroscopy (confirming the sharp ketone carbonyl stretch at ~1715 cm⁻¹)[1].

Protocol B: Allylic Oxidation to Verbenone

Causality: Titanium-silicate (TS-1) catalysts are chosen for this pathway because their confined microporous environment stabilizes the allylic radical/cation intermediate, directing oxidation toward the C3 position rather than facilitating epoxide formation[3].

  • Catalyst Preparation : Utilize a TS-1 catalyst with an optimized titanium content (e.g., 5.42 wt%) to balance Lewis acidity and pore volume[3].

  • Reaction Setup : Combine α-pinene and 1 wt% TS-1 catalyst in a solvent-free system. Introduce molecular oxygen (O₂) as the green oxidant.

  • Execution : Maintain the reaction at 85 °C under continuous agitation for 6 hours[3].

  • Validation : Monitor the reaction via GC-FID. The conversion of α-pinene should plateau around 34 mol%. The selectivity ratio (typically 15% verbenol to 12% verbenone) serves as a self-validating metric for the oxidation state of the system[3].

Case Study: Asymmetric Synthesis via Oxypinocamphone

The true power of oxypinocamphone is demonstrated in the enantioselective synthesis of complex alkaloids and amino acids. For instance, the condensation of oxypinocamphone with 3-(aminomethyl)pyridine forms a chiral ketimine template.

During subsequent C-alkylation (e.g., with 3-bromopropan-1-ol), the gem-dimethyl group of the pinane auxiliary sterically hinders one face of the enolate. Following N-deprotection and base-catalyzed intramolecular ring closure, this pathway yields minor tobacco alkaloids like (S)-(-)-nornicotine and (R)-(+)-nornicotine with excellent enantiomeric excess[5]. Similar aldol condensations utilizing this auxiliary have been successfully employed to synthesize (2S,3R)-D-erythro sphingosines and phytosphingosines[6].

ChiralAux Oxy Oxypinocamphone Ketimine Chiral Ketimine Oxy->Ketimine Condensation Amine Primary Amine Amine->Ketimine Alkylated Alkylated Ketimine Ketimine->Alkylated Base / Electrophile Product Enantiopure Product Alkylated->Product Hydrolysis Product->Oxy Recycling

Asymmetric synthesis workflow using oxypinocamphone as a recyclable chiral auxiliary.

References

1.[2] Oxypinocamphone | The Merck Index Online Source: rsc.org URL:

2.[1] A Convenient Large Scale Synthesis of 2-Hydroxy-3-pinanone Source: tandfonline.com URL:

3.[5] A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template Source: nih.gov URL:

4.[4] Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO2/SiO2 Catalyst Source: mdpi.com URL:

5.[6] A general, efficient and stereospecific route to sphingosine, sphinganines, phytosphingosines and their analogs Source: nih.gov URL:

6.[3] The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content Source: nih.gov URL:

Sources

Validation

Spectroscopic Evolution in the Synthesis of 2-Hydroxy-3-pinanone from α-Pinene: A Comparative Guide

As a chiral auxiliary, 2-hydroxy-3-pinanone is a cornerstone reagent in asymmetric synthesis, particularly for the diastereoselective alkylation of Schiff bases to yield non-natural amino acids 1. For drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a chiral auxiliary, 2-hydroxy-3-pinanone is a cornerstone reagent in asymmetric synthesis, particularly for the diastereoselective alkylation of Schiff bases to yield non-natural amino acids 1. For drug development professionals and process chemists, synthesizing this compound from the inexpensive, naturally abundant terpene α-pinene is a highly efficient route. However, ensuring the stereochemical integrity and purity of the product requires rigorous spectroscopic tracking.

This guide provides an objective comparison of the spectroscopic signatures of 2-hydroxy-3-pinanone and its precursors, alongside field-proven, self-validating experimental protocols.

Mechanistic Pathway & Workflow

The transformation of α-pinene to 2-hydroxy-3-pinanone is a classic two-step functional group interconversion. The causality behind the reagent selection is driven entirely by the need for strict stereocontrol and regioselectivity.

  • Diastereoselective Dihydroxylation: α-Pinene is converted to pinanediol. The steric bulk of the gem-dimethyl bridge forces the oxidizing agent (typically OsO₄) to approach from the less hindered face, dictating a syn-addition of the hydroxyl groups [[1]]().

  • Regioselective Oxidation: Pinanediol is oxidized to 2-hydroxy-3-pinanone. The secondary alcohol at C3 is sterically accessible and readily oxidized to a ketone, while the tertiary alcohol at C2 remains intact due to its lack of an α-proton and higher steric shielding.

G A α-Pinene (Alkene Precursor) B Pinanediol (Diol Intermediate) A->B OsO4, NMO syn-Dihydroxylation C 2-Hydroxy-3-pinanone (α-Hydroxy Ketone) B->C Swern / RuCl3 Selective Oxidation

Synthetic workflow and functional group transformation from α-Pinene to 2-Hydroxy-3-pinanone.

Spectroscopic Comparison: Tracking the Transformation

To objectively validate the success of each synthetic step, we track the disappearance of precursor functional groups and the emergence of product-specific markers using NMR, IR, and ESI-CID Mass Spectrometry 2.

  • NMR Spectroscopy: The transition from an alkene to a diol is marked by the loss of the vinylic proton (~5.2 ppm) and the appearance of a carbinol proton (~3.9 ppm). Subsequent oxidation to the α-hydroxy ketone eliminates this carbinol proton and introduces a highly deshielded carbonyl carbon (~213 ppm) 3.

  • IR Spectroscopy: The loss of the C=C stretch (~1658 cm⁻¹) confirms dihydroxylation. The final product is confirmed by a sharp C=O stretch at ~1725 cm⁻¹ (shifted slightly higher than standard aliphatic ketones due to the ring strain of the bicyclo[3.1.1]heptane system) 4.

  • Mass Spectrometry: High-resolution ESI-CID reveals that 2-hydroxy-3-pinanone (m/z 169.1 [M+H]⁺) exhibits strong intensities in positive-ion mode due to the combined proton affinity of its carbonyl and hydroxyl groups, showing characteristic neutral losses of H₂O and CO 5.

Quantitative Spectral Marker Comparison
Spectroscopic Methodα-Pinene (Precursor)Pinanediol (Intermediate)2-Hydroxy-3-pinanone (Product)
IR (cm⁻¹) ~3020 (=C-H), 1658 (C=C)~3400 (broad, O-H), No C=C~3450 (O-H), ~1725 (C=O)
¹H NMR (CDCl₃, ppm) ~5.20 (m, 1H, =CH)~3.95 (dd, 1H, CH-OH), No =CHNo CH-OH signal
¹³C NMR (CDCl₃, ppm) ~144.0 (C=C), 116.0 (=CH)~73.5 (CH-OH), 69.2 (C-OH)~213.0 (C=O), 76.4 (C-OH)
MS (ESI-CID, Positive) m/z 137.1 [M+H]⁺m/z 171.1 [M+H]⁺m/z 169.1 [M+H]⁺
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow ends with a specific spectroscopic checkpoint that definitively proves the success of the reaction before proceeding to the next step.

Protocol 1: Synthesis and Validation of Pinanediol
  • Reaction Setup: Dissolve α-pinene (1.0 eq) in a biphasic mixture of acetone and water (8:1 v/v). Causality: The biphasic solvent system ensures the solubility of both the non-polar terpene and the polar oxidants.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 1.2 eq) followed by a catalytic amount of OsO₄ (0.01 eq). Causality: NMO acts as a stoichiometric co-oxidant to continuously regenerate the highly toxic OsO₄ in situ, keeping its required concentration safely at catalytic levels.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the high-Rf α-pinene spot is fully consumed.

  • Quenching & Extraction: Quench with saturated aqueous sodium sulfite (Na₂SO₃) to reduce and precipitate residual osmium species. Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: Record the IR spectrum of the crude solid. The protocol is successful if and only if the C=C stretch at 1658 cm⁻¹ is completely absent and a broad O-H stretch at ~3400 cm⁻¹ dominates the spectrum.

Protocol 2: Synthesis and Validation of 2-Hydroxy-3-pinanone
  • Reaction Setup: Dissolve the purified pinanediol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

  • Swern Oxidation: In a separate flask, pre-mix oxalyl chloride (1.2 eq) and DMSO (2.4 eq) in DCM at -78 °C for 15 minutes to form the active alkoxysulfonium intermediate. Add the pinanediol solution dropwise. Causality: Maintaining -78 °C prevents over-oxidation and unwanted side reactions. The activated DMSO selectively attacks the less sterically hindered secondary alcohol at C3.

  • Elimination: Add triethylamine (5.0 eq) to facilitate the elimination step, forming the ketone. Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove amine salts), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Record the ¹H NMR and IR spectra. The protocol is successful if and only if the ¹H NMR shows the complete disappearance of the carbinol proton (~3.95 ppm) and the IR spectrum displays a sharp, intense ketone C=O stretch at ~1725 cm⁻¹ 3.

References
  • Banthorpe, D. V., et al. "Asymmetric Synthesis with Chiral Reagents Derived from α-Pinene." Phytochemistry / ResearchGate. Available at:[Link]

  • Teniou, A., et al. "(+)(1R,2R,5R) 2-Hydroxy-3-pinanone as Chiral Auxiliary in Erythro-selective Aldol Reactions." Asian Journal of Chemistry. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Bicyclo[3.1.1]heptan-3-one, 2-hydroxy-2,6,6-trimethyl-." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Sato, K., et al. "Functional Group Analysis of α-Pinene Oxidation Products Using Derivatization Reactions and High-Resolution Electrospray Ionization Collision-Induced Dissociation Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Sato, K., et al. "Fragmentation Analysis of α-Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry." ACS Omega / PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 2
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
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